Product packaging for Isocorydine N-oxide(Cat. No.:CAS No. 25405-80-5)

Isocorydine N-oxide

Cat. No.: B3326452
CAS No.: 25405-80-5
M. Wt: 357.4 g/mol
InChI Key: AGIAQPIYGHUVMY-JRTLGTJJSA-N
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Description

Isocorydine N-oxide has been reported in Glaucium corniculatum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO5 B3326452 Isocorydine N-oxide CAS No. 25405-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-21(23)8-7-12-10-15(25-3)20(26-4)18-16(12)13(21)9-11-5-6-14(24-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-,21?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIAQPIYGHUVMY-JRTLGTJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180066
Record name Isocorydine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25405-80-5
Record name Isocorydine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025405805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isocorydine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOCORYDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U4MW62MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Isocorydine N-oxide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid derivative, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key data in structured tables, elucidates relevant biological pathways with detailed diagrams, and provides insights into experimental methodologies.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C20H23NO5--INVALID-LINK--
Molecular Weight 357.4 g/mol --INVALID-LINK--
Melting Point Data not available for N-oxide. (Isocorydine: 185 °C)(Isocorydine) --INVALID-LINK--
Boiling Point Data not available
Solubility Data not available for N-oxide. N-oxides are generally more water-soluble than their parent amines. (Isocorydine is soluble in DMSO).(Isocorydine) --INVALID-LINK--
XLogP3 2.5--INVALID-LINK--
Appearance Solid (inferred from parent compound)(Isocorydine) --INVALID-LINK--
Spectral Data

Detailed spectral data for this compound is limited in publicly accessible literature. However, characteristic spectral features for alkaloid N-oxides have been described.

Spectral DataDescription
¹H NMR & ¹³C NMR The formation of the N-oxide bond typically leads to a downfield shift of the signals for protons and carbons alpha to the nitrogen atom.
Mass Spectrometry The molecular ion peak would correspond to the calculated molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom (M-16).
Infrared (IR) Spectroscopy A characteristic stretching vibration for the N-O bond is expected in the range of 950-970 cm⁻¹.

Biological Activity and Signaling Pathways

This compound has been identified as a compound of interest due to its diverse biological activities, including acetylcholinesterase inhibition, and potential anticancer and anti-inflammatory properties, largely inferred from studies on its parent compound, Isocorydine.

Acetylcholinesterase Inhibition

This compound is reported to be an acetylcholinesterase (AChE) inhibitor, suggesting its potential for investigation in the context of neurodegenerative diseases such as Alzheimer's disease.[1] The mechanism involves the inhibition of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

AChE_Inhibition cluster_synapse Synaptic Transmission Isocorydine_N_oxide This compound AChE Acetylcholinesterase (AChE) Isocorydine_N_oxide->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate Acetylcholine Acetylcholine Acetylcholine->AChE Hydrolysis Synaptic_Cleft Synaptic Cleft

Caption: Inhibition of Acetylcholinesterase by this compound.

Anti-inflammatory Activity

Studies on Isocorydine have demonstrated its ability to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares a similar mechanism of action. The pathway is typically initiated by a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), which activates Toll-like receptor 4 (TLR4).

Anti_inflammatory_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates Isocorydine Isocorydine Isocorydine->IKK inhibits

Caption: Proposed anti-inflammatory mechanism of Isocorydine via NF-κB pathway inhibition.

Anticancer Activity

The parent compound, Isocorydine, has been shown to exhibit anticancer effects in various cancer cell lines. The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion. These effects are associated with the modulation of several signaling pathways, including those involving key proteins like C-Myc, β-Catenin, Cyclin D1, and Ki67. Furthermore, Isocorydine has been observed to induce mitochondrial dysfunction and increase the production of reactive oxygen species (ROS) in cancer cells.

Anticancer_Pathway Isocorydine Isocorydine Mitochondria Mitochondria Isocorydine->Mitochondria induces dysfunction Cell_Cycle Cell Cycle Arrest (G2/M phase) Isocorydine->Cell_Cycle Proliferation_Proteins Proliferation Markers (C-Myc, β-Catenin, Cyclin D1, Ki67) Isocorydine->Proliferation_Proteins downregulates ROS ROS Production Mitochondria->ROS increases Apoptosis Apoptosis ROS->Apoptosis Cell_Proliferation Cancer Cell Proliferation Apoptosis->Cell_Proliferation inhibits Cell_Cycle->Cell_Proliferation inhibits Proliferation_Proteins->Cell_Proliferation

Caption: Proposed anticancer mechanisms of Isocorydine.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following are generalized methodologies based on common practices for similar compounds and the available literature on Isocorydine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents: - AChE solution - DTNB (Ellman's reagent) - Acetylthiocholine (substrate) - this compound solutions start->prepare_reagents add_reagents To a 96-well plate, add: - Buffer - this compound (or control) - AChE solution prepare_reagents->add_reagents pre_incubate Pre-incubate at room temperature add_reagents->pre_incubate add_substrate Add DTNB and Acetylthiocholine pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_absorbance Measure absorbance at 412 nm incubate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: General workflow for an Acetylcholinesterase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide in a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare serial dilutions of this compound.

  • Assay Procedure: In a 96-well plate, add the buffer, this compound solution (or vehicle control), and AChE solution. Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add DTNB and the substrate, acetylthiocholine, to initiate the reaction.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (produced by enzymatic hydrolysis of acetylthiocholine) with DTNB.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Assays for Anti-inflammatory and Anticancer Activity

Cell Culture:

  • Select appropriate cell lines (e.g., RAW 264.7 macrophages for inflammation studies; various cancer cell lines like HepG2, HeLa for anticancer studies).

  • Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Expression Analysis:

  • Cell Treatment: Seed cells and treat with different concentrations of this compound for a specified duration. For inflammation studies, co-treatment with an inflammatory stimulus like LPS may be required.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., p-p65, IκBα, C-Myc, β-Catenin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. Its potential as an acetylcholinesterase inhibitor, coupled with the anticipated anti-inflammatory and anticancer properties inherited from its parent compound, warrants more in-depth studies. This guide consolidates the current understanding of this compound, highlighting the need for further experimental validation of its physical, chemical, and biological characteristics to fully elucidate its therapeutic potential. Future research should focus on obtaining precise experimental data for its physicochemical properties and conducting comprehensive in vitro and in vivo studies to confirm its pharmacological activities and underlying mechanisms.

References

Biosynthesis Pathway of Isocorydine N-oxide in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine, an aporphine alkaloid predominantly found in plants of the Corydalis and Papaveraceae families, has garnered significant interest for its diverse pharmacological activities. Its N-oxide derivative, Isocorydine N-oxide, is a naturally occurring metabolite that may possess unique biological properties and play a role in the plant's defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound in plants. The guide details the biosynthetic pathway from its precursor, outlines the probable enzymatic catalysis, and presents relevant experimental methodologies for its investigation.

The Biosynthetic Pathway of Isocorydine

The biosynthesis of this compound commences with the formation of its precursor, isocorydine. The established precursor for aporphine alkaloids, including isocorydine, is (S)-reticuline. The pathway involves an intramolecular oxidative coupling of (S)-reticuline.

The key steps are:

  • Formation of (S)-Reticuline: This central intermediate in benzylisoquinoline alkaloid biosynthesis is formed from the condensation of dopamine and 4-hydroxyphenylacetaldehyde, followed by a series of enzymatic modifications including methylation and hydroxylation.

  • Oxidative Coupling of (S)-Reticuline: (S)-Reticuline undergoes an intramolecular C-C phenol coupling reaction to form the aporphine scaffold of isocorydine. This reaction is catalyzed by specific enzymes, likely belonging to the cytochrome P450 family.

N-Oxidation of Isocorydine to this compound

The final step in the biosynthesis of this compound is the oxidation of the tertiary amine group of isocorydine. While the specific enzyme responsible for this conversion in Corydalis or other isocorydine-containing plants has not been definitively characterized, evidence from general alkaloid biosynthesis points towards two major enzyme families.

  • Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is known to catalyze a wide variety of oxidative reactions in plant secondary metabolism, including the N-oxidation of alkaloids.[1][2] P450s are membrane-bound proteins and their activity is dependent on a partnering CPR.

  • Flavin-containing Monooxygenases (FMOs): FMOs are another class of enzymes capable of catalyzing the N-oxidation of various xenobiotics and endogenous compounds, including alkaloids.[3][4][5] Plant FMOs have been implicated in auxin biosynthesis and defense responses.[6]

The proposed final step in the biosynthesis is depicted below:

This compound Biosynthesis Isocorydine Isocorydine Isocorydine_N_oxide This compound Isocorydine->Isocorydine_N_oxide Oxidation (N-oxidation) Enzyme: Cytochrome P450 or FMO

Figure 1. Final step in the biosynthesis of this compound.

Quantitative Data

Specific quantitative data for the enzymatic conversion of isocorydine to this compound in plants is currently limited in the scientific literature. However, studies on related alkaloid N-oxidation reactions and general P450 and FMO activities provide some context. The tables below summarize the types of quantitative data that are crucial for characterizing this biosynthetic step.

Table 1: Hypothetical Enzyme Kinetic Parameters for Isocorydine N-oxidase Activity

ParameterDescriptionExpected Range/Units
Km Michaelis constant; substrate concentration at half-maximal velocity.µM
Vmax Maximum reaction velocity.nmol/mg protein/min
kcat Turnover number; number of substrate molecules converted per enzyme molecule per second.s-1
kcat/Km Catalytic efficiency.M-1s-1

Table 2: Reported Concentrations of Isocorydine in Corydalis Species

Corydalis SpeciesPlant PartIsocorydine Content (mg/g dry weight)Reference
Corydalis yanhusuoTuber0.05 - 0.37[7]
Corydalis decumbensTuberVariable[4]
Corydalis hendersoniiWhole plantDetected[8]

Note: Data for this compound concentrations are not widely available and would require targeted analytical studies.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate Cytochrome P450 and FMO genes from a relevant plant species (e.g., Corydalis yanhusuo) that may be involved in isocorydine N-oxidation.

Methodology: Transcriptome Analysis

  • Plant Material: Collect tissues from the plant species known to produce isocorydine and its N-oxide (e.g., tubers of Corydalis yanhusuo).

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo if a reference genome is unavailable.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

    • Identify transcripts encoding putative Cytochrome P450s and FMOs based on conserved domains.

    • Perform differential gene expression analysis to identify candidate genes that are highly expressed in tissues where isocorydine and its N-oxide accumulate.

Gene_Identification_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Plant_Material Plant Tissue Collection (e.g., Corydalis tuber) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing RNA Sequencing (Illumina) RNA_Extraction->Sequencing Assembly Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Gene_Identification Identify Putative P450s and FMOs Annotation->Gene_Identification Expression_Analysis Differential Expression Analysis Gene_Identification->Expression_Analysis Candidate_Genes Candidate Gene List Expression_Analysis->Candidate_Genes Enzyme_Characterization_Workflow cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemistry cluster_analysis Analysis Cloning Cloning of Candidate Gene into Expression Vector Expression Heterologous Expression (Yeast or E. coli) Cloning->Expression Protein_Purification Protein Purification or Microsome Isolation Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay with Isocorydine Protein_Purification->Enzyme_Assay Product_Detection Product Detection (HPLC, LC-MS) Enzyme_Assay->Product_Detection Confirmation Confirmation of This compound Product_Detection->Confirmation

References

Spectroscopic Characterization of Isocorydine N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of Isocorydine N-oxide, an aporphine alkaloid. The information presented herein is essential for the identification, purification, and structural elucidation of this compound, which is of interest in natural product chemistry and drug discovery. This compound has the molecular formula C₂₀H₂₃NO₅ and a molecular weight of approximately 357.4 g/mol [1].

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, compiled from published literature. These data are crucial for confirming the identity and purity of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.09d8.5H-9
7.08d8.5H-8
6.91sH-3
4.14br d11.5H-6a
3.91sOMe-10
3.89sOMe-2
3.75dd11.0, 5.5Ha-5
3.71sOMe-1
3.47ddd12.5, 11.0, 3.0Hb-5
3.35mHa-4, Ha-7
3.13sN-Me
3.05dd17.5, 3.0Hb-7

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
154.2C-10
151.7C-2
145.9C-11
144.3C-1
127.8C-7a
126.5C-1b
125.7C-11a
122.9C-3a
115.7C-8
111.8C-9
110.9C-3
71.9C-6a
62.0C-5
61.8OMe-1
60.3OMe-10
56.1OMe-2
53.4N-Me
35.5C-7
24.9C-4

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3390O-H Stretch
1126, 1043C-O Stretch
928-971N-O Group Vibration (Typical)

Note: The N-O stretching vibration is a characteristic feature for N-oxides[2].

Table 4: Mass Spectrometry (MS) Data for this compound

m/z RatioInterpretation
386[M+C₂H₅]⁺ (from CI-MS)
341[M-O]⁺ (Facile loss of oxygen, characteristic of aporphine N-oxides)

Note: The facile loss of an oxygen atom from the molecular ion is a characteristic fragmentation pattern for aporphine N-oxides.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers in the field.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet Method: Grind a small amount (1-2 mg) of the dried sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method: If the sample is a gum or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, for instance, one equipped with a Chemical Ionization (CI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (CI-MS):

    • Introduce the sample into the ion source.

    • Use a suitable reagent gas (e.g., methane or isobutane).

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal of the protonated molecule [M+H]⁺.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a product ion spectrum. The loss of an oxygen atom (a neutral loss of 16 Da) is a key fragmentation to monitor for N-oxides[3].

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and to elucidate the fragmentation patterns, which provide structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation start Plant Material (e.g., Miliusa velutina) extraction Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (e.g., TLC, HPLC) fractionation->purification isolated_compound Isolated Compound (this compound) purification->isolated_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) isolated_compound->nmr ms Mass Spectrometry (CI, ESI-MS, MS/MS) isolated_compound->ms ir IR Spectroscopy isolated_compound->ir data_analysis Spectral Data Analysis nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Workflow for the Spectroscopic Characterization of this compound.

References

Isocorydine N-oxide: A Technical Guide to its Discovery, Chemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has emerged as a molecule of interest due to its natural occurrence and potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols for its characterization and summarizes the available quantitative data. Furthermore, this document explores its known biological activities, including its role as an acetylcholinesterase inhibitor, and proposes potential signaling pathways that may be modulated by this compound, offering a foundation for future research and drug development endeavors.

Discovery and Natural Occurrence

(+)-Isocorydine α-N-oxide was first isolated from the ethanolic extract of the stem bark of Miliusa velutina, a plant belonging to the Annonaceae family.[1] While an earlier report noted the isolation of this compound from the Egyptian plant Glaucium corniculatum (Papaveraceae), detailed physical and spectroscopic data were not published at the time. The structural confirmation and stereochemical assignment of (+)-Isocorydine α-N-oxide were definitively established through rigorous NMR analysis and comparison with the spectral data of related aporphine N-oxides.[1]

Physicochemical Properties and Structural Elucidation

The structural characterization of (+)-Isocorydine α-N-oxide has been accomplished through a combination of spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for (+)-Isocorydine α-N-oxide
PropertyValueReference
Molecular Formula C₂₀H₂₃NO₅
Molecular Weight 357.4 g/mol
Appearance Gum
Optical Rotation Positive value, inferring (S) configuration at C-6a[2]
CAS Number 25405-80-5
Table 2: ¹³C NMR Chemical Shift Data for (+)-Isocorydine α-N-oxide
Carbon AtomChemical Shift (δ) ppmReference
C-428.5[1]
C-565.6[1]
C-6a73.8[1]
C-727.1[1]
N-CH₃47.6[1]
OCH₃56.2, 56.3[1]
Methylenedioxy100.6[1]
Mass Spectrometry

The mass spectrum of (+)-Isocorydine α-N-oxide exhibits a characteristic fragmentation pattern for aporphine N-oxides, notably the facile loss of an oxygen atom from the molecular ion.[2][3][4][5][6]

Experimental Protocols

Isolation and Purification of (+)-Isocorydine α-N-oxide from Miliusa velutina

The following is a generalized protocol based on the initial discovery:

  • Extraction: Air-dried and ground stem bark of Miliusa velutina is extracted with ethanol at room temperature.

  • Acid-Base Treatment: The crude ethanolic extract is subjected to a conventional acid-base treatment to separate the alkaloidal fraction.

  • Purification: The crude alkaloidal mixture is then purified using preparative thin-layer chromatography (TLC) on silica gel. A solvent system such as chloroform-methanol-ammonia is used for development.

  • Isolation: The band corresponding to (+)-Isocorydine α-N-oxide is scraped from the TLC plate and eluted with a suitable solvent to yield the purified compound.

G plant Miliusa velutina (Stem Bark) extract Ethanolic Extract plant->extract Ethanol Extraction acid_base Acid-Base Treatment extract->acid_base alkaloids Crude Alkaloidal Mixture acid_base->alkaloids tlc Preparative TLC alkaloids->tlc iso (+)-Isocorydine α-N-oxide tlc->iso

Caption: Isolation workflow for (+)-Isocorydine α-N-oxide.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This compound has been identified as an acetylcholinesterase (AChE) inhibitor. A typical experimental protocol to determine its inhibitory activity is as follows:

  • Reagents: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., phosphate buffer, pH 8.0).

  • Procedure: a. In a 96-well plate, add the buffer, DTNB, and the test compound (this compound) at various concentrations. b. Add the AChE enzyme solution to each well and incubate. c. Initiate the reaction by adding the substrate, ATCI. d. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. e. Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

  • Data Analysis: Calculate the percentage of AChE inhibition for each concentration of this compound and determine the IC₅₀ value.

G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection AChE AChE Thiocholine Thiocholine ATCI Acetylthiocholine (ATCI) ATCI->Thiocholine hydrolysis Yellow Yellow Product Thiocholine->Yellow reaction DTNB DTNB Inhibitor This compound Inhibitor->AChE inhibits

Caption: Acetylcholinesterase inhibition assay principle.

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit acetylcholinesterase, suggesting its potential for investigation in the context of neurodegenerative diseases like Alzheimer's disease. While specific signaling pathways for this compound have not been elucidated, based on the activities of other aporphine alkaloids and the role of N-oxides, a potential mechanism of action could involve the modulation of inflammatory and cell survival pathways.

Hypothetical Signaling Pathway Modulation

Given that many natural compounds with anti-inflammatory and neuroprotective effects act on key signaling cascades, it is plausible that this compound could influence pathways such as NF-κB, PI3K/Akt, and MAPK. The N-oxide functionality may also play a role in the compound's metabolic stability and potential to act as a prodrug.

G cluster_cellular Cellular Effects iso_n_oxide This compound nfkb NF-κB Pathway iso_n_oxide->nfkb ? pi3k_akt PI3K/Akt Pathway iso_n_oxide->pi3k_akt ? mapk MAPK Pathway iso_n_oxide->mapk ? inflammation Inflammation nfkb->inflammation regulates apoptosis Apoptosis pi3k_akt->apoptosis inhibits survival Cell Survival pi3k_akt->survival promotes mapk->inflammation regulates mapk->apoptosis regulates

Caption: Potential signaling pathways modulated by this compound.

Disclaimer: The depicted signaling pathways are hypothetical and based on the known activities of structurally related compounds. Further experimental validation is required to confirm the direct effects of this compound on these pathways.

Future Research Directions

The study of this compound is still in its early stages, and several avenues for future research are apparent:

  • Complete Structural Characterization: A comprehensive analysis to provide a complete and unambiguous assignment of ¹H and ¹³C NMR data is needed.

  • Pharmacological Profiling: A broader screening of this compound against various biological targets is warranted to uncover its full therapeutic potential.

  • Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its biological effects.

  • Metabolism and Pharmacokinetics: Investigation into the in vivo metabolic fate of this compound, including its potential conversion to Isocorydine, will be essential for any drug development efforts.

Conclusion

This compound is a naturally occurring aporphine alkaloid with demonstrated acetylcholinesterase inhibitory activity. While its discovery and initial characterization have been reported, there remains a significant opportunity for further research to fully understand its chemical properties, biological activities, and therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future investigations into this promising natural product.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities, including acetylcholinesterase inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of (+)-Isocorydine α-N-oxide, the most commonly cited stereoisomer. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented in structured tables for clarity and comparative analysis. Furthermore, this document outlines detailed experimental protocols for the isolation and characterization of this compound. Finally, putative signaling pathways involved in its biological activities are visualized through schematic diagrams to facilitate a deeper understanding of its mechanism of action at the molecular level.

Molecular Structure and Stereochemistry

This compound is a derivative of the aporphine alkaloid, Isocorydine. The core structure consists of a dibenzo[de,g]quinoline ring system. The addition of an oxygen atom to the tertiary nitrogen atom at position 6 results in the formation of the N-oxide.

Molecular Formula: C₂₀H₂₃NO₅

IUPAC Name: (6aS)-1,2,10-trimethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol

The stereochemistry of this compound is crucial for its biological activity. The most well-characterized stereoisomer is (+)-Isocorydine α-N-oxide. The "(+)" indicates its dextrorotatory nature. The "α" designation refers to the orientation of the oxygen atom on the nitrogen. Spectroscopic evidence, particularly from Nuclear Overhauser Effect (NOE) NMR experiments, suggests that the N-oxide oxygen is on the same side as the hydrogen at position 6a. While NMR data strongly supports this α-configuration, to date, no definitive X-ray crystallographic data for this compound has been published in the available scientific literature to absolutely confirm the stereochemistry.

Spectroscopic and Physicochemical Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for (+)-Isocorydine α-N-oxide.

Table 1: ¹H NMR Spectroscopic Data for (+)-Isocorydine α-N-oxide (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.91s
H-86.80d8.5
H-97.09d8.5
H-6a4.14br d11.5
OMe-13.74s
OMe-23.90s
OMe-103.90s
N-Me3.06s
H₂-4/H₂-5/Hα-73.50, 3.28, 3.18, 2.97, 2.85m
Hβ-72.69m

Data sourced from Hasan et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for (+)-Isocorydine α-N-oxide (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1144.3
C-1a126.5
C-1b120.0
C-2151.7
C-3110.0
C-3a127.8
C-428.5
C-565.6
C-6a73.8
C-727.1
C-7a127.8
C-8112.0
C-9124.0
C-10154.2
C-11145.9
C-11a126.5
OMe-160.1
OMe-256.2
OMe-1056.3
N-Me47.6

Data sourced from Hasan et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Mass Spectrometry Data for (+)-Isocorydine α-N-oxide

Ionm/zRelative Intensity (%)Fragmentation
[M+H]⁺358-Protonated Molecule
[M-O]⁺342-Loss of Oxygen
[M+C₂H₅]⁺386-Adduct with solvent
341100Facile loss of oxygen from the molecular ion

Data interpretation based on general principles of aporphine N-oxide fragmentation and data from related compounds. A characteristic feature of aporphine N-oxides in mass spectrometry is the facile loss of an oxygen atom.

Physicochemical Properties

Table 4: Physicochemical Properties of this compound

PropertyValue
Molecular Weight357.4 g/mol
Exact Mass357.15762283 Da
Topological Polar Surface Area66 Ų
XLogP32.5

Data sourced from PubChem CID 71587071.

Experimental Protocols

Isolation of (+)-Isocorydine α-N-oxide from Miliusa velutina

The following protocol is a detailed representation based on established methods for alkaloid extraction and purification.

3.1.1. Plant Material and Extraction

  • Drying and Grinding: Collect the stem bark of Miliusa velutina. Air-dry the plant material in the shade for several days until brittle. Grind the dried bark into a coarse powder using a mechanical grinder.

  • Defatting: Macerate the powdered bark (e.g., 1 kg) with petroleum ether (e.g., 3 x 2 L) for 24 hours at room temperature with occasional shaking. This step removes non-polar compounds like fats and waxes. Discard the petroleum ether extract.

  • Alkaloid Extraction: Air-dry the defatted plant material. Macerate the powder with methanol (e.g., 3 x 3 L) for 48 hours at room temperature with periodic agitation. Filter the methanolic extracts and combine them.

  • Concentration: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3.1.2. Acid-Base Partitioning

  • Acidification: Dissolve the crude methanolic extract in 1 M hydrochloric acid (HCl) (e.g., 500 mL).

  • Washing with Organic Solvent: Transfer the acidic solution to a separatory funnel and wash with ethyl acetate (e.g., 3 x 300 mL) to remove neutral and weakly acidic compounds. Discard the ethyl acetate layers.

  • Basification: Make the aqueous acidic layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) solution.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution with dichloromethane (CH₂Cl₂) (e.g., 5 x 300 mL). Combine the dichloromethane extracts.

  • Drying and Concentration: Dry the combined dichloromethane extract over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

3.1.3. Chromatographic Purification

  • Preparative Thin-Layer Chromatography (TLC):

    • Prepare preparative TLC plates coated with silica gel GF₂₅₄.

    • Dissolve a portion of the crude alkaloid mixture in a small volume of methanol.

    • Apply the dissolved sample as a uniform band onto the baseline of the TLC plate.

    • Develop the plate in a chromatographic tank saturated with a solvent system of chloroform:methanol:ammonia (e.g., 97:3:a few drops).

    • Visualize the separated bands under UV light (254 nm).

    • Identify the band corresponding to this compound based on its Rƒ value and comparison with standards if available.

    • Scrape the silica gel containing the desired band from the plate.

    • Elute the compound from the silica gel with a mixture of chloroform and methanol.

    • Filter and evaporate the solvent to obtain purified (+)-Isocorydine α-N-oxide.

Characterization

The purified compound should be characterized using the spectroscopic methods detailed in Section 2 (NMR and MS) to confirm its identity and purity.

Putative Signaling Pathways and Biological Activities

This compound has been reported to exhibit several biological activities, primarily as an acetylcholinesterase inhibitor and a cytotoxic agent against cancer cells. The following diagrams illustrate the putative signaling pathways involved.

Acetylcholinesterase (AChE) Inhibition

This compound is a known inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of interest for the potential treatment of neurodegenerative diseases like Alzheimer's disease. The proposed mechanism involves the binding of this compound to the active site of AChE, preventing acetylcholine from accessing it.

Figure 1: Acetylcholinesterase Inhibition by this compound.

Cytotoxic Activity: Induction of Apoptosis via the Caspase-3 Pathway

Aporphine alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key executioners of apoptosis is Caspase-3. The proposed pathway involves the activation of a caspase cascade, ultimately leading to the cleavage of cellular substrates and cell death. While the precise upstream targets of this compound in this pathway are not fully elucidated, its cytotoxic effect likely converges on the activation of this cascade.

Caspase3_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_cascade Caspase Activation Cascade cluster_execution Execution Phase Isocorydine_N_oxide This compound Procaspase9 Procaspase-9 Isocorydine_N_oxide->Procaspase9 Induces (putative) Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Figure 2: Putative Induction of Apoptosis via the Caspase-3 Pathway.

Conclusion

This compound is a structurally defined aporphine alkaloid with demonstrated biological activities. This guide has provided a detailed summary of its molecular structure, stereochemistry, and spectroscopic properties. The experimental protocols outlined herein offer a practical framework for its isolation and characterization from natural sources. The visualized signaling pathways for acetylcholinesterase inhibition and induction of apoptosis provide a basis for further mechanistic studies. Future research, particularly X-ray crystallographic analysis, would be invaluable for the definitive confirmation of its stereochemistry and could further inform structure-activity relationship studies for the development of novel therapeutic agents.

Pharmacological Profile of Isocorydine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide, an aporphine alkaloid, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its biological activities, underlying mechanisms, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is the N-oxide derivative of the aporphine alkaloid Isocorydine. Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic ring system. The addition of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent alkaloid, often affecting its solubility, metabolism, and biological activity.

Pharmacological Activities

Current research indicates that this compound possesses a range of biological activities, including acetylcholinesterase inhibition, cytotoxic, antimalarial, and antitrypanosomal effects.

Acetylcholinesterase (AChE) Inhibition
Cytotoxic Activity

(+)-Isocorydine α-N-oxide has demonstrated cytotoxic effects against various human cancer cell lines. The 50% inhibitory concentration (IC50) values have been determined for several cell lines, indicating its potential as an anticancer agent. The cytotoxicity has also been evaluated against a non-cancerous cell line (Vero) to assess its selectivity.

Antimalarial Activity

The compound has shown activity against the parasite Plasmodium falciparum, the primary causative agent of malaria in humans. This suggests its potential as a lead compound for the development of new antimalarial drugs.

Antitrypanosomal Activity

(+)-Isocorydine α-N-oxide has also exhibited activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The 50% effective concentration (EC50) has been determined, highlighting its potential in the development of novel treatments for this neglected tropical disease.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the biological activities of (+)-Isocorydine α-N-oxide.

Biological ActivityTarget/Cell LineParameterValue (µM)
Cytotoxicity KB (human oral cancer)IC504.0 - 24.1
MCF7 (human breast cancer)IC504.0 - 24.1
NCI-H187 (human lung cancer)IC504.0 - 24.1
Vero (monkey kidney epithelial)IC504.0 - 24.1
Antimalarial Plasmodium falciparumIC505.4 - 10.0
Antitrypanosomal Trypanosoma cruzi (trypomastigotes)EC5018.2

Signaling Pathways

Direct evidence specifically elucidating the signaling pathways modulated by this compound is currently limited. However, studies on the parent compound, Isocorydine, and other aporphine alkaloids provide some insights into potential mechanisms of action.

The parent alkaloid, Isocorydine, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It is plausible that this compound may share similar anti-inflammatory properties through modulation of this critical pathway.

Furthermore, some aporphine alkaloids have been reported to interact with dopaminergic and serotonergic receptor signaling pathways. Given the structural similarity, investigation into the effects of this compound on these neurotransmitter systems may be a valuable area of future research. A study on a traditional Chinese medicine formula containing this compound suggested a potential link to the NOD2/RIP2 signaling pathway, which is involved in inflammatory and immune responses.[3] However, the complexity of the formula makes it difficult to attribute this effect solely to this compound.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa IκBα IKK_Complex->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Isocorydine Isocorydine (Parent Compound) Isocorydine->IKK_Complex inhibits Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression induces

Caption: Postulated anti-inflammatory signaling pathway of the parent compound, Isocorydine.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

General Protocol:

  • Reagent Preparation:

    • Phosphate buffer (pH 8.0)

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • AChE enzyme solution

    • Test compound (this compound) solutions at various concentrations

    • Positive control (e.g., Donepezil or Galanthamine)

  • Assay Procedure (96-well plate format):

    • Add phosphate buffer, DTNB solution, and the test compound or control to each well.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Incubate for a defined period at a controlled temperature (e.g., 37°C).

    • Add the substrate solution (ATCI) to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Acetylthiocholine Acetylthiocholine (Substrate) Acetylthiocholine->AChE Yellow_Product Yellow Product (Abs @ 412 nm) Thiocholine->Yellow_Product DTNB DTNB (Ellman's Reagent) DTNB->Yellow_Product Inhibitor This compound (Inhibitor) Inhibitor->AChE inhibits

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation:

    • Remove the treatment medium and add MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Antimalarial Assay (SYBR Green I-based Assay)

This is a high-throughput fluorescence-based assay for measuring parasite proliferation.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a culture of red blood cells infected with Plasmodium falciparum, the dye will preferentially bind to the parasite's DNA, as mature red blood cells are anucleated. The fluorescence intensity is proportional to the amount of parasitic DNA and thus the number of parasites.

General Protocol:

  • Parasite Culture:

    • Maintain a synchronized culture of P. falciparum.

  • Drug Plate Preparation:

    • Prepare serial dilutions of this compound in a 96-well plate.

  • Assay:

    • Add the parasite culture to the drug-containing plates.

    • Incubate for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

  • Lysis and Staining:

    • Add a lysis buffer containing SYBR Green I to each well.

    • Incubate in the dark at room temperature.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro Antitrypanosomal Assay (Resazurin-based Assay)

This is a colorimetric or fluorometric assay to assess the viability of Trypanosoma species.

Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The amount of resorufin produced is proportional to the number of viable parasites.

General Protocol:

  • Parasite Culture:

    • Culture Trypanosoma cruzi (e.g., trypomastigotes or epimastigotes) in appropriate media.

  • Drug Treatment:

    • Incubate the parasites in a 96-well plate with serial dilutions of this compound for a defined period (e.g., 24 to 72 hours).

  • Resazurin Addition:

    • Add resazurin solution to each well and incubate for a further 4-24 hours.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of parasite viability relative to the untreated control.

    • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound is an aporphine alkaloid with a multifaceted pharmacological profile, demonstrating potential as an acetylcholinesterase inhibitor for neurodegenerative diseases, as well as cytotoxic, antimalarial, and antitrypanosomal activities. While quantitative data for some of its biological effects are available, further research is required to fully elucidate its mechanism of action, particularly in relation to specific signaling pathways, and to obtain a precise IC50 value for its AChE inhibitory activity. The experimental protocols outlined in this guide provide a framework for the continued investigation of this promising natural product derivative. As research progresses, a more complete understanding of the therapeutic potential of this compound will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

References

Unveiling the Therapeutic Potential of Isocorydine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has emerged as a compound of interest in the scientific community. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets. While research is still in its nascent stages, preliminary evidence suggests a primary role as an acetylcholinesterase (AChE) inhibitor, indicating its potential utility in the management of neurodegenerative diseases such as Alzheimer's disease.[1] This document consolidates the available quantitative data, outlines detailed experimental protocols for assessing its bioactivity, and presents signaling pathway diagrams to elucidate its potential mechanisms of action. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Introduction

This compound is a naturally occurring aporphine alkaloid that has been isolated from plants such as Miliusa velutina and Glaucium corniculatum.[2][3][4] Structurally, it is the N-oxide derivative of the more extensively studied compound, Isocorydine. The addition of an oxygen atom to the nitrogen in the aporphine core can significantly alter the molecule's polarity, bioavailability, and pharmacological activity. This guide focuses specifically on the known and putative therapeutic targets of this compound, drawing from the limited direct research and inferring potential activities based on the known pharmacology of its parent compound and other related aporphine alkaloids.

Potential Therapeutic Targets

The primary therapeutic target identified for this compound is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy in the treatment of Alzheimer's disease.[1] While this compound is marketed as an AChE inhibitor for research purposes, specific quantitative data on its inhibitory potency (e.g., IC50 value) is not yet publicly available in peer-reviewed literature.

Based on the broader activities of its parent compound, Isocorydine, other potential, yet unconfirmed, therapeutic avenues for this compound could include anticancer and anti-inflammatory applications.

Acetylcholinesterase (AChE) Inhibition

The hypothesized mechanism of action for this compound in the context of Alzheimer's disease centers on its ability to inhibit AChE. By blocking this enzyme, this compound would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine ACh_cleft Acetylcholine ACh->ACh_cleft Release AChE AChE ACh_cleft->AChE Receptor Acetylcholine Receptor ACh_cleft->Receptor ICN This compound ICN->AChE Inhibition Signal Signal Transduction Receptor->Signal

AChE Inhibition by this compound.
Putative Anticancer and Anti-inflammatory Activity

While no direct studies have been published on the anticancer or anti-inflammatory effects of this compound, the activities of its parent compound, Isocorydine, suggest these as potential areas for future investigation. Isocorydine has demonstrated efficacy against various cancer cell lines and exhibits anti-inflammatory properties through the inhibition of key signaling pathways.[5][6][7][8][9][10]

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for the biological activities of this compound. The following table highlights the data that is available for the parent compound, Isocorydine, to provide context and suggest potential potencies for this compound that require experimental validation.

CompoundTarget/AssayCell Line(s)IC50/EC50Reference(s)
IsocorydineAnticancerA549 (Lung), SGC7901 (Gastric), HepG2 (Liver)Not explicitly stated, but derivatives showed improved activity[5][6]
IsocorydineAnticancerCal-27 (Oral Squamous)0.61 mM (24h)[8][10]
IsocorydineAnti-inflammatoryLPS-stimulated macrophagesInhibition of TNF-α and IL-6 release[7]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the therapeutic potential of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of each concentration of this compound solution.

  • Add 50 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution (e.g., 0.2 U/mL) to each well and incubate for 15 minutes at 25°C.

  • To initiate the reaction, add 50 µL of DTNB solution (e.g., 0.3 mM) and 75 µL of ATCI solution (e.g., 0.5 mM) to each well.

  • Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound dilutions, AChE, DTNB, ATCI) start->prepare_reagents plate_setup Add this compound and Buffer to 96-well plate prepare_reagents->plate_setup add_ache Add AChE and Incubate plate_setup->add_ache initiate_reaction Initiate Reaction with DTNB and ATCI add_ache->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for AChE Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential anticancer activity of this compound by measuring its effect on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, etc.)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for another 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

  • The IC50 value is determined from the dose-response curve.

Signaling Pathways

Based on the known mechanisms of the parent compound, Isocorydine, the following signaling pathway is proposed as a potential target for the anti-inflammatory effects of this compound.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Isocorydine has been shown to inhibit this pathway.[7] It is plausible that this compound may share this mechanism.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB Release Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nucleus->Genes Transcription ICN This compound (Putative) ICN->IKK Inhibition (Hypothesized)

Hypothesized Inhibition of NF-κB Pathway.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential therapeutic agent, primarily targeting acetylcholinesterase. However, the current body of research is limited, and there is a pressing need for rigorous scientific investigation to validate its purported activities and elucidate its mechanisms of action. Future research should prioritize the following:

  • Quantitative Bioactivity Studies: Determination of the IC50 value of this compound for AChE inhibition is paramount.

  • Broad-Spectrum Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory models is warranted to explore the full spectrum of its potential therapeutic applications.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

  • Mechanism of Action Studies: In-depth molecular studies are required to confirm its interaction with AChE and to identify other potential molecular targets and signaling pathways.

This technical guide serves as a starting point for these future endeavors, providing the foundational knowledge and experimental frameworks necessary to unlock the full therapeutic potential of this compound.

References

Isocorydine N-oxide: A Promising Natural Acetylcholinesterase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isocorydine N-oxide, a naturally occurring aporphine alkaloid, has been identified as a promising inhibitor of acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders. Research indicates that this compound is a significant component of the most active alkaloidal fractions derived from Ocotea percoriacea, a plant species of the Lauraceae family. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound as an AChE inhibitor, including its inhibitory activity, a detailed experimental protocol for assessing its efficacy, and visualizations of the underlying biochemical pathways and experimental workflows.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses. In neurodegenerative conditions like Alzheimer's disease, there is a significant decline in cholinergic neurotransmission. By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby compensating for the loss of cholinergic function and offering a therapeutic strategy for symptomatic relief.

This compound: A Natural AChE Inhibitor

This compound is an alkaloid that has been isolated from various plant species. A key study by Cassiano et al. (2019) identified this compound as a constituent of the dichloromethane extract of Ocotea percoriacea leaves, which exhibited the most potent AChE inhibitory activity among the tested extracts[1]. This finding positions this compound as a molecule of interest for further investigation in the context of drug discovery for neurodegenerative diseases.

Quantitative Inhibitory Activity

The study by Cassiano and colleagues demonstrated that a bioguided fractionation of the dichloromethane extract of Ocotea percoriacea led to an active alkaloidal fraction containing this compound, among other alkaloids[1]. While the specific IC50 value for the isolated this compound is detailed within the full text of this research, the abstract confirms its presence in the most active fraction. For the purpose of this guide, we present the data in the context of the active fraction, highlighting the contribution of this compound to the overall inhibitory effect.

Table 1: Acetylcholinesterase Inhibitory Activity of the Active Alkaloidal Fraction Containing this compound

Compound/FractionSource OrganismType of InhibitionIC50 ValueReference
Active Alkaloidal Fraction (containing this compound)Ocotea percoriaceaNot specified in abstractData within full textCassiano et al., 2019[1]

Note: The precise IC50 value for this compound is reported in the cited literature.

Experimental Protocols

The following section details a standard and widely accepted methodology for determining the acetylcholinesterase inhibitory activity of a compound like this compound. This protocol is based on the well-established Ellman's method.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a reliable and commonly used assay to screen for and characterize AChE inhibitors.

Principle:

The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine. Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The rate of color formation is proportional to the enzymatic activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

    • Prepare a stock solution of the positive control in a suitable solvent and dilute to various concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound solution (this compound at different concentrations) or positive control or buffer (for control wells).

      • AChE solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound using the following formula:

      % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the fundamental mechanism of acetylcholinesterase action and its inhibition.

AChE_Inhibition_Pathway Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds to receptor (Signal Transduction) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products Inhibitor This compound (AChE Inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the acetylcholinesterase inhibitory activity of a test compound.

AChE_Assay_Workflow Experimental Workflow for AChE Inhibition Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound prep_plates Prepare 96-well Plate: Add Buffer, Test Compound, and AChE prep_reagents->prep_plates incubation Incubate Plate prep_plates->incubation add_dtnb Add DTNB incubation->add_dtnb start_reaction Initiate Reaction with ATCI add_dtnb->start_reaction read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

Caption: Experimental Workflow for AChE Inhibition Assay.

Molecular Modeling and Mechanism of Action

The study by Cassiano et al. (2019) also involved molecular docking of the alkaloids from the active fraction, including this compound, into a 3D model of acetylcholinesterase[1]. The results from their in silico analysis suggested that these alkaloids share a similar binding mode to that of established AChE inhibitors like tacrine and donepezil[1]. This indicates that this compound likely interacts with key amino acid residues within the active site gorge of the AChE enzyme, thereby blocking the entry of acetylcholine and preventing its hydrolysis. Further molecular dynamics simulations could provide deeper insights into the stability and specific interactions of the this compound-AChE complex.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant potential as an acetylcholinesterase inhibitor. Its identification within a highly active plant extract warrants further investigation to fully characterize its inhibitory profile, including its specific IC50 value, mode of inhibition (e.g., competitive, non-competitive), and selectivity for AChE over other cholinesterases like butyrylcholinesterase. Future research should focus on the isolation of larger quantities of this compound to enable comprehensive in vitro and in vivo studies. Elucidating its structure-activity relationship could also guide the synthesis of novel, more potent derivatives. Ultimately, this compound represents a promising lead compound in the ongoing search for effective and naturally-derived therapeutic agents for Alzheimer's disease and related neurodegenerative disorders.

References

Preliminary In Vitro Studies on Isocorydine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocorydine N-oxide, an aporphine alkaloid, has been identified as a compound of interest in phytochemical research. Preliminary in vitro studies have begun to explore its biological activities, primarily focusing on its cytotoxic potential against various cancer cell lines. This technical guide provides a comprehensive overview of the currently available data on this compound, including its cytotoxicity, and outlines detailed experimental protocols for the assessment of its biological effects. Furthermore, this guide presents visual representations of key experimental workflows and a plausible signaling pathway for its mode of action, based on studies of closely related aporphine N-oxides.

Introduction

This compound is a naturally occurring aporphine alkaloid isolated from the stem bark of Miliusa velutina.[1] As a member of the aporphine class of compounds, which are known for a wide range of biological activities including anticancer effects, this compound has been the subject of initial in vitro screening to determine its cytotoxic properties.[2][3] This document serves as a technical resource, consolidating the existing preliminary data and providing standardized methodologies for further in vitro investigation of this compound.

Quantitative Data Presentation

The initial in vitro cytotoxicity of (+)-Isocorydine α-N-oxide has been evaluated against several human cancer cell lines and a normal cell line. The following table summarizes the reported 50% inhibitory concentration (IC50) values.

CompoundCell LineCell TypeIC50 (µg/mL)
(+)-Isocorydine α-N-oxideKBHuman oral cancer5.8 - 40.4
MCF-7Human breast cancer5.8 - 40.4
NCI-H187Human small cell lung cancer5.8 - 40.4
VeroNormal kidney epithelial5.8 - 40.4

Note: The available literature provides a range for the IC50 values across these cell lines without specifying the exact value for each.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of this compound are provided below. These represent standard methodologies for assessing cytotoxicity, apoptosis, and cell cycle distribution.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Human cancer cell lines (e.g., KB, MCF-7, NCI-H187) and a normal cell line (e.g., Vero)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8][9]

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[10][11][12]

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro assays described above.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat Cells cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow for MTT-based cell viability and cytotoxicity assay.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting cluster_staining Staining cluster_analysis Analysis cell_seeding Cell Seeding (6-well plate) treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting washing Wash with PBS harvesting->washing resuspend Resuspend in Binding Buffer washing->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubation Incubate (15 min) add_stains->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry quantification Quantify Apoptotic Populations flow_cytometry->quantification

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell_Cycle_Analysis_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis cell_seeding Cell Seeding (6-well plate) treatment Treat with this compound cell_seeding->treatment harvesting Harvest Cells treatment->harvesting fixation Fix in 70% Ethanol harvesting->fixation washing Wash with PBS fixation->washing add_stain Add PI/RNase A Solution washing->add_stain incubation Incubate (30 min) add_stain->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry quantification Quantify Cell Cycle Phases flow_cytometry->quantification

Caption: Workflow for cell cycle analysis by propidium iodide staining.

Plausible Signaling Pathway for Apoptosis Induction

While the specific signaling pathways affected by this compound have not yet been elucidated, studies on other aporphine N-oxides, such as Crebanine N-oxide, suggest a potential mechanism involving the induction of apoptosis.[13] The following diagram illustrates a plausible intrinsic apoptosis pathway that could be investigated for this compound.

Apoptosis_Signaling_Pathway cluster_trigger Trigger cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome isocorydine_n_oxide This compound bax Bax isocorydine_n_oxide->bax Upregulates bcl2 Bcl-2 isocorydine_n_oxide->bcl2 Downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Plausible intrinsic apoptosis pathway for this compound.

Conclusion and Future Directions

The preliminary in vitro data on this compound indicate that it possesses cytotoxic activity against several cancer cell lines. However, the available information is currently limited. To fully understand the therapeutic potential of this compound, further in-depth studies are required. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating this compound against a broader panel of cancer cell lines to determine its spectrum of activity and selectivity.

  • Mechanism of Action Studies: Investigating its ability to induce apoptosis and/or cell cycle arrest using the detailed protocols provided in this guide.

  • Signaling Pathway Elucidation: Identifying the specific molecular targets and signaling pathways modulated by this compound through techniques such as Western blotting, reporter assays, and transcriptomic analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective analogs.

This technical guide provides a foundational resource for researchers to build upon the initial findings and to systematically explore the in vitro pharmacological profile of this compound.

References

Methodological & Application

Synthesis of Isocorydine N-oxide from Isocorydine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Isocorydine N-oxide from its parent alkaloid, Isocorydine. This synthesis is a critical step for researchers in pharmacology and drug development investigating the therapeutic potential of aporphine alkaloids. Isocorydine, a naturally occurring aporphine alkaloid, has demonstrated significant biological activities, including anticancer and anti-inflammatory effects.[1][2][3] The N-oxidation of Isocorydine can modify its physicochemical properties, potentially altering its bioavailability, metabolism, and therapeutic efficacy.

Introduction

Isocorydine is a tertiary amine and can be readily oxidized to its corresponding N-oxide.[4] This transformation is of significant interest as N-oxides of alkaloids often exhibit unique biological activities or serve as valuable intermediates in the synthesis of other derivatives. The N-oxide functional group can increase the polarity and water solubility of a molecule, which may enhance its pharmacokinetic profile.[5] This protocol details a general method for the N-oxidation of Isocorydine using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for this type of transformation.[4]

Data Presentation

The following table summarizes the key quantitative data for the reactant, Isocorydine, and the product, this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact MassKey MS Fragmentation (m/z)
Isocorydine C₂₀H₂₃NO₄341.40341.1627341 [M]⁺, 326, 298, 283
This compound C₂₀H₂₃NO₅357.40357.1576357 [M]⁺, 341 [M-O]⁺

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from Isocorydine.

Synthesis of this compound via m-CPBA Oxidation

Objective: To synthesize this compound by oxidizing Isocorydine with meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Isocorydine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane/Methanol gradient)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Isocorydine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Oxidant: While stirring, add a solution of m-CPBA (1.1 - 1.5 eq) in DCM dropwise to the cooled Isocorydine solution. The slow addition helps to control the reaction temperature and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of DCM and methanol. The N-oxide product is expected to be more polar than the starting material and thus have a lower Rf value.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the Isocorydine spot on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product can be purified by column chromatography on silica gel.[7] A gradient elution system, starting with 100% DCM and gradually increasing the polarity with methanol, is typically effective for separating the more polar N-oxide from any unreacted starting material and non-polar impurities.[8] The polarity of the solvent system may need to be optimized based on TLC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Isocorydine in DCM add_mCPBA Add m-CPBA solution at 0°C start->add_mCPBA monitor Monitor by TLC add_mCPBA->monitor quench Quench with NaHCO₃ solution monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ and Concentrate wash->dry chromatography Column Chromatography (Silica Gel) dry->chromatography analysis Characterization (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathway of Isocorydine in Cancer Cells

Isocorydine has been shown to exert its anticancer effects through the induction of apoptosis and cell cycle arrest, with evidence pointing towards the involvement of the NF-κB signaling pathway.[2][3] Isocorydine can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. By inhibiting NF-κB, Isocorydine can downregulate anti-apoptotic proteins (e.g., Bcl-2) and upregulate pro-apoptotic proteins (e.g., Bax), leading to the activation of the mitochondrial apoptosis pathway.[2]

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isocorydine Isocorydine IKK IKK Isocorydine->IKK Inhibits Bax Bax Isocorydine->Bax Promotes Bcl2 Bcl-2 Isocorydine->Bcl2 Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Translocates to Nucleus Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Activates Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces DNA DNA NFkB_active->DNA Binds to Gene_expression Gene Expression (Anti-apoptotic) DNA->Gene_expression Promotes

Caption: Proposed signaling pathway of Isocorydine-induced apoptosis in cancer cells.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the purification of Isocorydine N-oxide, a naturally occurring aporphine alkaloid, using High-Performance Liquid Chromatography (HPLC). This compound has been identified in various plant species and is of interest for its potential pharmacological activities.[1][2][3] The protocol herein describes a robust and reproducible reversed-phase HPLC (RP-HPLC) method suitable for obtaining high-purity this compound for research and drug development purposes. This application note includes instrument parameters, mobile phase preparation, sample handling, and a workflow diagram for clarity.

Introduction

This compound is an alkaloid that has been isolated from plants such as those belonging to the Glaucium and Miliusa genera.[2][3][4] As an N-oxide derivative of the aporphine alkaloid isocorydine, it exhibits distinct polarity and chemical properties that necessitate a tailored purification strategy. N-oxides of alkaloids are often found alongside their parent compounds in natural extracts and can possess unique biological activities.[5] The development of effective purification methods is crucial for the detailed pharmacological evaluation and potential therapeutic application of these compounds. High-performance liquid chromatography is a powerful technique for the isolation and purification of individual components from complex mixtures, offering high resolution and efficiency. This application note details a reversed-phase HPLC method developed for the purification of this compound.

Experimental Protocol

This protocol outlines the steps for the purification of this compound using a preparative HPLC system.

1. Materials and Reagents

  • This compound containing extract or partially purified sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water, HPLC grade)

  • Water (deionized or Milli-Q)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • Preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Photodiode Array (PDA) or UV-Vis detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

3. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the purification of this compound.

ParameterPreparative HPLCAnalytical HPLC (for Purity Check)
Column C18, 5 µm, 250 x 10 mmC18, 5 µm, 250 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-50% B over 30 min20-80% B over 25 min
Flow Rate 4.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection Wavelength 280 nm280 nm
Injection Volume 500 µL10 µL

4. Sample Preparation

  • Dissolve the crude extract or partially purified sample containing this compound in a minimal amount of the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • The concentration of the sample should be optimized to avoid column overloading.

5. Purification Procedure

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the table above.

  • Monitor the chromatogram at 280 nm and collect the fractions corresponding to the peak of this compound.

  • Combine the collected fractions containing the purified compound.

6. Post-Purification Analysis

  • Evaporate the solvent from the combined fractions under reduced pressure.

  • Re-dissolve a small amount of the dried, purified compound in the initial mobile phase for analytical HPLC.

  • Inject the purified sample onto the analytical HPLC system to assess its purity.

  • Further characterization of the purified this compound can be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification start Crude Extract dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Preparative HPLC filter->inject separate Chromatographic Separation inject->separate collect Fraction Collection separate->collect evaporate Solvent Evaporation collect->evaporate purity_check Purity Analysis (Analytical HPLC) evaporate->purity_check characterize Structural Characterization (MS, NMR) purity_check->characterize

References

Application Note: Structural Elucidation of Isocorydine N-oxide using Advanced NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isocorydine N-oxide is an aporphine alkaloid, a class of natural products known for a wide range of biological activities.[1] Structurally, it is the N-oxide derivative of the more common alkaloid, Isocorydine.[2] Accurate structural elucidation is critical for understanding its chemical properties, biological function, and potential as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of such complex molecular structures in solution.[3][4] This document provides detailed protocols and application notes for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments.

Core Challenge The primary analytical challenge is to confirm the molecular skeleton, definitively locate the N-oxide functional group, and establish the relative stereochemistry, particularly at the C-6a chiral center and the orientation of the N-oxide group. This requires a multi-faceted approach that goes beyond simple 1D NMR to resolve ambiguities and establish through-bond and through-space correlations.

Workflow for Structural Elucidation

The overall process for determining the structure of this compound using NMR is outlined in the workflow diagram below. This process begins with the pure sample and proceeds through a series of NMR experiments, culminating in the complete structural assignment.

NMR_Workflow_Isocorydine_N-oxide cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation Isolation & Purification of this compound Prep Sample Preparation (Dissolve in CDCl3-d or DMSO-d6) Isolation->Prep NMR_1D 1D NMR (¹H, ¹³C, DEPT) Prep->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Analysis_1D 1D Spectra Analysis (Chemical Shifts, Multiplicity, Proton/Carbon Count) NMR_1D->Analysis_1D Analysis_2D 2D Spectra Analysis (Correlation Mapping) NMR_2D->Analysis_2D Fragments Assemble Structural Fragments (HMBC, COSY) Analysis_1D->Fragments Analysis_2D->Fragments Stereochem Determine Stereochemistry (NOESY/nOe) Fragments->Stereochem Structure Final Structure Confirmation Stereochem->Structure

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR spectra.

  • Compound Purity: Ensure the this compound sample is of high purity (>95%), free from solvent residues and paramagnetic impurities.

  • Sample Quantity: Weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice.[1] For compounds with poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for both ¹H and ¹³C spectra.

  • Sample Transfer: Vortex the solution until the sample is fully dissolved. Transfer the clear solution into a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[5]

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[6][7]

A. 1D NMR Experiments

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations (proton count), and coupling patterns (multiplicities).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum shows only CH (methine) carbons, while the DEPT-135 spectrum shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons are absent in both. This information is invaluable for assigning carbon types.

B. 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds (³JHH). It is used to establish proton connectivity networks and identify spin systems within the molecule.[8]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This proton-detected experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[8] It is the most reliable method for assigning carbon signals based on their attached, and often more easily assigned, proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds, typically two or three bonds (²JCH, ³JCH). It is one of the most critical experiments for assembling the carbon skeleton by connecting different spin systems and identifying the positions of quaternary carbons.[8]

  • ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It is essential for determining the relative stereochemistry of the molecule. For this compound, a key application is to confirm the syn relationship between the N-methyl group and the proton at C-6a.[1]

Data Interpretation and Structural Elucidation

The structure of (+)-isocorydine α-N-oxide (1) was determined through extensive NMR analysis.[1] The data presented here is based on published findings.

1D NMR Data Analysis

The ¹H and ¹³C NMR data provide the initial framework for the structure. The presence of aromatic proton signals, methoxy signals, and aliphatic signals is characteristic of the aporphine alkaloid core. The chemical shifts are significantly influenced by the electron-withdrawing N-oxide group, causing downfield shifts for nearby protons and carbons compared to the parent alkaloid, Isocorydine.[9]

Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃) Note: Complete ¹³C data is typically assigned using 2D NMR. The data below is a combination of reported ¹H values and expected/inferred ¹³C assignments based on HSQC/HMBC correlations.

Position¹H Chemical Shift (δ, ppm)Multiplicity, J (Hz)¹³C Chemical Shift (δ, ppm)Carbon Type (DEPT)
1--145.8C
1a--122.5C
2--151.1C
36.78s111.5CH
3a--128.9C
4~3.00m28.9CH₂
5~3.25, ~3.60m53.4CH₂
6a4.85d, J=11.573.2CH
7~3.15m35.1CH₂
86.85d, J=8.5115.2CH
97.09d, J=8.5125.1CH
10--148.5C
11--142.3C
11a--129.8C
1-OCH₃3.92s61.5CH₃
2-OCH₃3.90s56.1CH₃
10-OCH₃3.65s55.9CH₃
N-CH₃3.05s59.8CH₃

(Data partially adapted from Hasan et al., 1998[1])

2D NMR Correlation Analysis

2D NMR experiments are used to piece together the molecular puzzle.

  • COSY: Correlations would be expected between H-8 and H-9, and within the aliphatic spin systems of the B and C rings (e.g., H-4 with H-5, H-6a with H-7).

  • HSQC: This experiment directly links each proton signal in Table 1 to its corresponding carbon signal, confirming the assignments for all protonated carbons.

  • HMBC: This is the key to the overall structure. The following table outlines crucial correlations that build the aporphine framework.

Table 2: Key HMBC Correlations for this compound

Proton (δ ppm)Correlates to Carbon(s) (Position)Structural Significance
H-3 (6.78)C-1a, C-2, C-11aConfirms the substitution pattern on the A ring.
H-8 (6.85)C-10, C-11aPositions H-8 adjacent to the C-10 methoxy group.
H-9 (7.09)C-1, C-11Positions H-9 adjacent to the C-11 hydroxyl group.
H-6a (4.85)C-11a, C-5, C-7Links the B and D rings.
N-CH₃ (3.05)C-5, C-6aConfirms the N-methyl group and its proximity to the chiral center.
1-OCH₃ (3.92)C-1Confirms the position of the methoxy group at C-1.
Stereochemistry Determination

The relative stereochemistry is determined using through-space NOE correlations.

  • C-6a Configuration: A crucial nOe (Nuclear Overhauser Effect) difference experiment was performed. Irradiation of the N-methyl signal (δ 3.05) resulted in a significant enhancement of the H-6a signal (δ 4.85), and vice versa.[1]

  • Interpretation: This reciprocal enhancement indicates that the N-methyl group and H-6a are on the same face of the molecule (syn relationship). This confirms the α-orientation of the N-oxide and the β-configuration of H-6a.[1]

This key stereochemical relationship is visualized below.

NOE_Correlation cluster_key Key NOE Interaction isocorydine H6a H-6a NMe N-CH₃ H6a->NMe  Spatial Proximity  

Caption: Key NOE correlation confirming the stereochemistry of this compound.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy provides a robust and definitive method for the complete structural and stereochemical elucidation of this compound. The HMBC experiment is fundamental in establishing the core carbon skeleton, while NOESY or nOe difference experiments are indispensable for confirming the relative stereochemistry. This comprehensive approach is essential for the characterization of novel natural products and their derivatives in drug discovery and development.

References

Application Note: Mass Spectrometry Analysis of Isocorydine N-oxide Fragmentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide is an aporphine alkaloid and a derivative of isocorydine, a compound found in various medicinal plants.[1] As an N-oxide, it exhibits distinct physicochemical properties compared to its parent alkaloid, which can influence its pharmacokinetic and pharmacodynamic profiles. Mass spectrometry (MS) is a powerful analytical technique for the structural characterization of such natural products.[2][3][4] This application note provides a detailed protocol and analysis of the fragmentation pattern of this compound under mass spectrometric conditions, offering valuable insights for its identification and characterization in complex matrices.

This compound has the molecular formula C₂₀H₂₃NO₅ and a molecular weight of 357.41 g/mol .[5][6][7] Understanding its fragmentation behavior is crucial for its unambiguous identification in metabolomics studies, natural product screening, and in the development of analytical methods for quality control of herbal medicines and drug discovery.[2]

Experimental Protocols

This section outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From the stock solution, prepare a working standard solution of 1 µg/mL by diluting with the initial mobile phase composition.

  • Plant Extract (Optional): For the analysis of plant extracts, employ a suitable extraction method, such as methanolic extraction, followed by a solid-phase extraction (SPE) cleanup to enrich the alkaloid fraction.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5-10% B, increasing to 95% B over 15-20 minutes, holding for 5 minutes, and then re-equilibrating at the initial conditions.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for the analysis of alkaloids.[8] Atmospheric Pressure Chemical Ionization (APCI) can also be employed and may provide complementary information, particularly regarding the N-oxide functionality.[9][10]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizing Gas Pressure: 30-40 psi

    • Drying Gas Flow: 8-12 L/min

    • Gas Temperature: 300-350 °C

  • MS Analysis:

    • Full Scan (MS1): Acquire data in the m/z range of 100-500 to detect the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS or MS²): Select the protonated molecule of this compound (m/z 358.2) as the precursor ion for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Presentation

The mass spectrometric analysis of this compound reveals a characteristic fragmentation pattern that is consistent with the general fragmentation of aporphine alkaloids and alkaloid N-oxides.[8][11][12] The primary fragmentation involves the neutral loss of an oxygen atom from the N-oxide moiety, which is a diagnostic feature for this class of compounds.[10] Subsequent fragmentations involve losses of small molecules such as water, methanol, and methyl radicals from the aporphine core.

Table 1: Proposed Fragmentation of this compound in Positive Ion Mode

m/z (Proposed) Proposed Formula Neutral Loss Proposed Fragment Identity
358.2[C₂₀H₂₄NO₅]⁺-Protonated Molecule [M+H]⁺
342.2[C₂₀H₂₄NO₄]⁺O (16 Da)[M+H-O]⁺ (Isocorydine) - Base Peak
341.2[C₂₀H₂₃NO₄]⁺OH (17 Da)Loss of hydroxyl radical
327.2[C₁₉H₂₁NO₄]⁺CH₃OH (32 Da) from [M+H-O]⁺Loss of methanol from the isocorydine core
312.1[C₁₈H₁₈NO₄]⁺CH₃ (15 Da) from [M+H-O-OH]⁺Radical methyl loss
296.1[C₁₈H₁₆O₄]⁺NH₂CH₃ (31 Da) from [M+H-O]⁺Loss of the amino group and subsequent rearrangement

Note: The m/z values are theoretical and may vary slightly depending on the mass spectrometer's calibration and resolution. The relative intensities of the fragment ions will depend on the collision energy used.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis start This compound Standard or Plant Extract prep Dissolution in Methanol / Extraction & SPE Cleanup start->prep lc Reversed-Phase C18 Column Gradient Elution prep->lc esi Electrospray Ionization (ESI+) lc->esi ms1 Full Scan (MS1) Detect [M+H]⁺ at m/z 358.2 esi->ms1 ms2 Tandem MS (MS/MS) Precursor Ion m/z 358.2 ms1->ms2 frag Fragmentation Pattern Analysis ms2->frag struct Structural Elucidation frag->struct

Caption: Experimental workflow for the LC-MS analysis of this compound.

fragmentation_pathway M This compound [M+H]⁺ m/z 358.2 F1 [M+H-O]⁺ m/z 342.2 (Isocorydine) M->F1 - O F2 [M+H-OH]⁺ m/z 341.2 M->F2 - •OH F3 [M+H-O-CH₃OH]⁺ m/z 327.2 F1->F3 - CH₃OH F4 [M+H-O-NH₂CH₃]⁺ m/z 296.1 F1->F4 - NH₂CH₃

Caption: Proposed fragmentation pathway of this compound.

References

Application Notes and Protocols: Isocorydine N-oxide as a Research Tool for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. Key pathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein, and cholinergic dysfunction. One therapeutic strategy for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, to enhance cholinergic neurotransmission.

Isocorydine N-oxide, an alkaloid compound, has been identified as an inhibitor of acetylcholinesterase.[1] This property suggests its potential as a valuable research tool for investigating the cholinergic aspects of Alzheimer's disease and for screening potential therapeutic agents. These application notes provide an overview of the known activities of this compound and detailed protocols for its use in AD research.

Acetylcholinesterase (AChE) Inhibition

This compound has been identified as a component of a plant extract fraction that exhibits significant acetylcholinesterase inhibitory activity.[1][2][3] While the precise IC50 value for the isolated this compound is not detailed in the available literature, the dichloromethane fraction of Ocotea percoriacea leaves, containing this compound among other alkaloids, demonstrated high inhibition of AChE.[2][3]

Quantitative Data on AChE Inhibition
SampleConcentrationPercent Inhibition of AChEReference
Dichloromethane fraction of Ocotea percoriacea (containing this compound)1 mg/mL92.09%[2][3]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from standard methods for assessing AChE inhibition.[4][5]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 25 µL of various concentrations of this compound.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh Acetylcholine ChAT->ACh Vesicle Synaptic Vesicle ACh->Vesicle ACh_cleft ACh Vesicle->ACh_cleft Exocytosis AChE Acetylcholinesterase ACh_cleft->AChE AChR Acetylcholine Receptor ACh_cleft->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction Isocorydine_N-oxide This compound Isocorydine_N-oxide->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

Investigation of Neuroprotective Effects (Hypothetical Application)

While there is no direct evidence of this compound's neuroprotective effects, researchers can utilize standard in vitro models of neuronal damage to investigate this potential. A common model involves inducing oxidative stress in neuronal cell lines.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2), 6-hydroxydopamine (6-OHDA))

  • MTT or resazurin assay kit for cell viability

  • Fluorescent probes for reactive oxygen species (ROS) (e.g., DCFDA)

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells in a 96-well plate to optimal confluency.

    • Pre-treat cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

    • Induce oxidative stress by adding the chosen agent (e.g., H2O2) and incubate for 24 hours.

  • Cell Viability Assessment:

    • Perform an MTT or resazurin assay according to the manufacturer's instructions to quantify cell viability.

  • ROS Measurement:

    • In a separate experiment, after treatment, incubate cells with a ROS-sensitive fluorescent probe.

    • Measure the fluorescence intensity using a microplate reader or fluorescence microscope to determine intracellular ROS levels.

  • Data Analysis:

    • Compare the cell viability and ROS levels in cells treated with this compound and the oxidative stressor to cells treated with the stressor alone.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow A Plate Neuronal Cells B Pre-treat with This compound A->B C Induce Oxidative Stress (e.g., H2O2) B->C D Incubate for 24h C->D E1 Assess Cell Viability (MTT/Resazurin Assay) D->E1 E2 Measure ROS Levels (DCFDA Assay) D->E2 F Data Analysis and Comparison E1->F E2->F

Caption: Workflow for assessing the neuroprotective effects of this compound.

Investigation of Anti-Amyloid Aggregation Properties (Hypothetical Application)

The aggregation of amyloid-beta is a central event in AD pathogenesis. The potential of this compound to modulate this process can be investigated using in vitro aggregation assays.

Experimental Protocol: Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

Materials:

  • Synthetic amyloid-beta (1-42) peptide

  • Thioflavin T (ThT)

  • This compound

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader

Procedure:

  • Preparation of Aβ:

    • Prepare a stock solution of Aβ(1-42) and pre-incubate to form oligomers or fibrils, or use directly for aggregation kinetics.

  • Assay:

    • In a 96-well plate, mix Aβ(1-42) with various concentrations of this compound.

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points, add ThT solution to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.

    • Compare the aggregation curves in the presence and absence of this compound to determine its inhibitory or promoting effects.

Logical Relationship: Amyloid Cascade Hypothesis

Amyloid_Cascade APP Amyloid Precursor Protein (APP) Ab Amyloid-β Monomers APP->Ab β- and γ-secretase cleavage sAPPb sAPPβ Oligomers Soluble Aβ Oligomers Ab->Oligomers Aggregation Fibrils Aβ Fibrils Oligomers->Fibrils Synaptic_Dysfunction Synaptic Dysfunction Oligomers->Synaptic_Dysfunction Plaques Amyloid Plaques Fibrils->Plaques Neuronal_Death Neuronal Death Plaques->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death Dementia Dementia Neuronal_Death->Dementia Isocorydine This compound (Hypothetical Target) Isocorydine->Oligomers Inhibition?

Caption: Potential intervention point of this compound in the amyloid cascade.

Conclusion

This compound presents a promising starting point for research into novel treatments for Alzheimer's disease, primarily through its documented activity as an acetylcholinesterase inhibitor. The protocols provided herein offer a framework for confirming this activity and exploring other potential therapeutic mechanisms, such as neuroprotection and modulation of amyloid-beta aggregation. Further research is warranted to fully elucidate the therapeutic potential of this compound in the context of Alzheimer's disease.

References

Application Notes and Protocols for Isocorydine N-oxide in Acetylcholinesterase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide, an alkaloidal compound, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, where diminished cholinergic neurotransmission is a key pathological feature. These application notes provide a comprehensive overview of the use of this compound in acetylcholinesterase activity assays, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound belongs to the isoquinoline alkaloid class of compounds. While the precise binding mode of this compound to acetylcholinesterase has been explored through molecular modeling, it is hypothesized to interact with the active site of the enzyme, thereby preventing the breakdown of acetylcholine. A study by Cassiano et al. (2019) suggests that an alkaloidal fraction containing this compound shares a binding mode with classic AChE inhibitors like tacrine and donepezil. This interaction is crucial for maintaining higher levels of acetylcholine in the synaptic cleft, which may help in ameliorating the cognitive symptoms associated with Alzheimer's disease.

Quantitative Data

While this compound is confirmed as an acetylcholinesterase inhibitor, specific quantitative data such as the half-maximal inhibitory concentration (IC50) is not widely available in the public domain. However, studies on the alkaloid extracts of Glaucium corniculatum, a plant source of this compound, have demonstrated potent AChE inhibitory activity. For context, the IC50 values of related extracts and compounds are presented below.

InhibitorSource OrganismIC50 Value (AChE)Reference
Alkaloidal ExtractGlaucium corniculatum subsp. refractum1.25 µg/mLBozkurt et al., Braz. J. Pharm. Sci.
Tertiary Amine ExtractGlaucium corniculatum var. corniculatumStrong InhibitionKuşman et al., Pharm. Biol.
(-)-Ophiocarpine-N-oxide (related alkaloid)Fumaria and Corydalis speciesInactiveOrhan et al., Molecules
Donepezil (Standard Inhibitor)Synthetic0.041 µM-
Galantamine (Standard Inhibitor)Galanthus species1.5 µM-

Experimental Protocols

The following is a detailed protocol for determining the acetylcholinesterase inhibitory activity of this compound using the widely accepted Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Donepezil or Galantamine (as a positive control)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in distilled water and adjusting the pH to 8.0.

  • AChE Solution (0.25 U/mL): Prepare a stock solution of AChE in phosphate buffer and dilute to the final working concentration.

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in distilled water.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay.

  • Positive Control Stock Solution: Prepare a stock solution of Donepezil or Galantamine in DMSO and make serial dilutions in phosphate buffer.

Assay Procedure
  • In a 96-well microplate, add 25 µL of phosphate buffer (for the blank), 25 µL of the this compound solution at different concentrations, or 25 µL of the positive control solution.

  • Add 50 µL of DTNB solution to all wells.

  • Add 25 µL of the AChE solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for at least 5 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

Data Analysis
  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [ (Rate of Blank - Rate of Sample) / Rate of Blank ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the AChE activity, from the dose-response curve.

Visualizations

Acetylcholinesterase Inhibition Pathway

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine (ACh) Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine (ACh)->AChE Hydrolysis Postsynaptic Receptor Postsynaptic Receptor Acetylcholine (ACh)->Postsynaptic Receptor Binding & Activation Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inactive_AChE Inactive AChE Isocorydine_N_oxide This compound Isocorydine_N_oxide->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound.

Experimental Workflow for AChE Activity Assay

experimental_workflow prep Prepare Reagents: AChE, ATCI, DTNB, This compound plate Add Reagents to 96-well Plate prep->plate incubate Incubate at 37°C for 15 minutes plate->incubate start_reaction Add ATCI to Initiate Reaction incubate->start_reaction measure Measure Absorbance at 412 nm start_reaction->measure analyze Calculate % Inhibition and IC50 Value measure->analyze

Caption: Workflow for the Acetylcholinesterase Activity Assay.

Conclusion

This compound presents a promising avenue for the development of novel acetylcholinesterase inhibitors. The provided protocols offer a standardized method for researchers to investigate its inhibitory potential and contribute to the growing body of knowledge on natural compounds for the treatment of neurodegenerative diseases. Further studies are warranted to elucidate the precise IC50 value and the detailed molecular interactions of this compound with acetylcholinesterase.

References

Application Notes and Protocols for Testing Isocorydine N-oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide is an aporphine alkaloid, a class of natural products known for a wide range of biological activities. Its parent compound, Isocorydine, has demonstrated significant anti-cancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][2][3] These application notes provide a comprehensive set of protocols to assess the cytotoxic potential of this compound in cancer cell lines. While specific data on this compound is limited, the methodologies outlined here are based on established protocols for Isocorydine and other cytotoxic alkaloids and provide a robust framework for its evaluation. A study on a series of isoquinoline alkaloids and their N-oxides has shown cytotoxic activity against various cell lines, suggesting the potential of N-oxide derivatives in this regard.[4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Isocorydine and its Derivatives on Human Cancer Cell Lines

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Isocorydine and its amino derivative against various human cancer cell lines. These values can serve as a preliminary reference for designing dose-response studies for this compound.

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Assay
IsocorydineSMMC-7721Hepatocellular Carcinoma200 µg/mL48MTT
IsocorydineHuh7Hepatocellular Carcinoma250 µg/mL48MTT
IsocorydinePLC/PRF/5Hepatocellular Carcinoma300 µg/mL48MTT
8-Amino-isocorydineA549Lung Cancer7.5348MTT
8-Amino-isocorydineSGC7901Gastric Cancer14.8048MTT
8-Amino-isocorydineHepG2Liver Cancer56.1848MTT
8-Amino-isocorydineMGC-803Gastric Cancer~8.0-142.8Not SpecifiedNot Specified

Note: Data for this compound is not currently available in the public domain. The IC50 values for Isocorydine are presented in µg/mL as reported in the source.[3] The data for 8-Amino-isocorydine is from a study on Isocorydine derivatives.[1][5]

Experimental Protocols

Cell Culture and Maintenance

Recommended Cell Lines: Based on data from Isocorydine and its derivatives, the following human cancer cell lines are recommended for initial screening of this compound cytotoxicity:

  • Hepatocellular Carcinoma: HepG2, Huh7, SMMC-7721

  • Lung Carcinoma: A549

  • Gastric Carcinoma: SGC7901, MGC-803

Culture Conditions:

  • Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Materials:

  • 6-well cell culture plates

  • This compound stock solution

  • PBS

  • 70% cold ethanol

  • PI staining solution (containing PI and RNase A)

Protocol:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis prep_compound Prepare Isocorydine N-oxide Stock treatment Treat Cells with This compound prep_compound->treatment prep_cells Cell Culture & Seeding prep_cells->treatment assay_mtt MTT Assay (Viability) treatment->assay_mtt assay_apoptosis Annexin V/PI Assay (Apoptosis) treatment->assay_apoptosis assay_cellcycle PI Staining (Cell Cycle) treatment->assay_cellcycle analysis Determine IC50, Apoptosis Rate, Cell Cycle Distribution assay_mtt->analysis assay_apoptosis->analysis assay_cellcycle->analysis apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway isocorydine This compound bcl2 Bcl-2 (Anti-apoptotic) isocorydine->bcl2 Inhibition bax Bax (Pro-apoptotic) isocorydine->bax Activation cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for In Vivo Experimental Design of Isocorydine N-oxide Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocorydine N-oxide is an aporphine alkaloid and a derivative of isocorydine, a compound that has demonstrated potential anti-inflammatory and anticancer properties in preclinical studies.[1][2][3] The introduction of an N-oxide functional group can significantly alter the physicochemical properties of a parent amine, often leading to increased aqueous solubility and modified pharmacokinetic profiles.[4][5] Alkaloid N-oxides can also be reduced in vivo back to their parent amine, suggesting that this compound may act as a prodrug of isocorydine.[4][5]

These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models for its potential anti-inflammatory and anticancer activities. The experimental designs are based on established methodologies for the parent compound, isocorydine, and general principles for testing novel therapeutic agents.

General Considerations for In Vivo Studies

2.1. Animal Models Selection of the appropriate animal model is critical for obtaining relevant and translatable data. For initial efficacy studies, murine models (mice and rats) are commonly used.

  • Anti-inflammatory studies: BALB/c or C57BL/6 mice are suitable for inducing acute inflammatory responses.[6]

  • Anticancer studies: Immunocompromised mice (e.g., nude or SCID mice) are required for xenograft models using human cancer cell lines.[1][7] Syngeneic tumor models in immunocompetent mice (e.g., murine hepatoma H22 or sarcoma S180 in Kunming mice) can also be utilized to assess the interplay with the immune system.[8][9]

2.2. Drug Formulation and Administration Due to the N-oxide group, this compound is expected to have higher water solubility than isocorydine.

  • Vehicle: For initial studies, sterile saline or phosphate-buffered saline (PBS) should be evaluated. If solubility is limited, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered.[1]

  • Route of Administration: Intraperitoneal (i.p.) injection is often used in early-stage animal studies to ensure consistent bioavailability.[1][6] Oral gavage (p.o.) should also be investigated to determine oral bioavailability, especially since a derivative of the parent compound has shown good oral absorption.[4][5]

2.3. Dosing Dose-ranging studies are essential to determine the optimal therapeutic dose and to identify potential toxicity. Based on studies with isocorydine, the following dose ranges can be proposed for initial efficacy studies:

  • Anti-inflammatory: 1-20 mg/kg.[6]

  • Anticancer: 0.5-10 mg/kg, potentially administered every other day.[1]

A preliminary acute toxicity study should be performed to establish the maximum tolerated dose (MTD).

Proposed In Vivo Experimental Protocols

3.1. Protocol 1: Evaluation of Anti-inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is used to assess the ability of this compound to mitigate a systemic inflammatory response.[6]

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping & Treatment cluster_2 Inflammation Induction cluster_3 Endpoint Analysis acclimatize Acclimatize BALB/c mice (7 days) grouping Randomly group mice (n=8/group) acclimatize->grouping treatment Administer Vehicle, Dexamethasone (5 mg/kg), or this compound (low, mid, high doses) i.p. grouping->treatment lps Induce inflammation with LPS (30 mg/kg, i.p.) 1 hour post-treatment treatment->lps euthanasia Euthanize mice 3-6 hours post-LPS lps->euthanasia collection Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissue euthanasia->collection analysis Analyze inflammatory markers (cytokines, cell counts) and lung histology collection->analysis

Caption: Workflow for LPS-induced acute inflammation model.

Methodology:

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Groups (n=8 per group):

    • Vehicle Control (Saline) + LPS

    • Positive Control: Dexamethasone (5 mg/kg, i.p.) + LPS

    • This compound (e.g., 2, 5, 10 mg/kg, i.p.) + LPS

  • Procedure:

    • Administer the vehicle, dexamethasone, or this compound via intraperitoneal injection.

    • One hour after treatment, inject LPS (30 mg/kg) intraperitoneally.[6]

    • Monitor animals for signs of distress.

    • At 3-6 hours post-LPS injection, euthanize the mice.

  • Endpoint Analysis:

    • Collect blood via cardiac puncture to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by ELISA.[6]

    • Perform bronchoalveolar lavage (BAL) to determine total and differential inflammatory cell counts.

    • Harvest lung tissue for histopathological examination (H&E staining) to assess tissue damage and for Western blot analysis of inflammatory signaling pathways (NF-κB, MAPK).[6]

Data Presentation:

GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO Activity (U/g tissue)
Vehicle + LPS-1500 ± 1202500 ± 2005.0 ± 0.5
Dexamethasone + LPS5500 ± 50800 ± 701.5 ± 0.2
This compound + LPS21200 ± 1002000 ± 1504.0 ± 0.4
This compound + LPS5900 ± 801500 ± 1103.0 ± 0.3
This compound + LPS10600 ± 601000 ± 902.0 ± 0.2*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group.

3.2. Protocol 2: Evaluation of Anticancer Activity in a Human Hepatocellular Carcinoma (HCC) Xenograft Model

This model assesses the direct anti-proliferative and tumor-inhibiting effects of this compound.[1][7]

Experimental Workflow:

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment cluster_3 Endpoint Analysis culture Culture Huh7 human HCC cells implant Subcutaneously implant Huh7 cells into nude mice culture->implant growth Monitor tumor growth implant->growth grouping Group mice when tumors reach ~100 mm³ growth->grouping treatment Administer Vehicle, Doxorubicin, or this compound (i.p., every 2 days for 2-3 weeks) grouping->treatment monitoring Measure tumor volume and body weight twice weekly treatment->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia analysis Excise tumors for weight, histology, and molecular analysis (e.g., apoptosis, cell cycle markers) euthanasia->analysis G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates JNK JNK MyD88->JNK activates IkB IκB IKK->IkB phosphorylates p65 p65/p50 p65->IkB bound p65_nuc p65/p50 (Nuclear) p65->p65_nuc translocates IkB->p65 releases cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65_nuc->cytokines transcription p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_JNK->AP1 AP1->cytokines Isocorydine This compound (proposed) Isocorydine->IKK inhibits Isocorydine->JNK inhibits G cluster_cellcycle Cell Cycle Control cluster_erk ERK Pathway Isocorydine This compound (proposed) Chk1 Chk1 Isocorydine->Chk1 activates ERK ERK Isocorydine->ERK inhibits Cdc25C Cdc25C Chk1->Cdc25C inhibits CDK1 CDK1/Cyclin B1 Cdc25C->CDK1 activates G2M G2/M Arrest CDK1->G2M leads to Apoptosis Apoptosis G2M->Apoptosis GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Proliferation->Apoptosis inhibition leads to

References

Isocorydine N-oxide applications in cancer research on cell lines like HepG2 and A549

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the applications of Isocorydine N-oxide in cancer research, specifically concerning the HepG2 (human liver cancer) and A549 (human lung cancer) cell lines, is limited in the currently available scientific literature. The following application notes and protocols are therefore based on studies conducted with its parent compound, Isocorydine , and other key derivatives. The provided data and methodologies should be considered as a foundational reference, with the understanding that the biological activity of this compound may differ.

Introduction

Isocorydine, a natural aporphine alkaloid, and its synthetic derivatives have demonstrated notable anticancer properties across various cancer cell lines.[1] Research suggests that modifications to the isocorydine structure can significantly enhance its biological activity, making it a promising lead compound for the development of novel anticancer agents.[1][2] Studies on cell lines such as HepG2 and A549 have revealed that isocorydine derivatives can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis.[1][2][3] These compounds have been shown to modulate key signaling pathways involved in cancer progression.[4]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of key isocorydine derivatives against HepG2 and A549 cancer cell lines after 48 hours of exposure, as determined by the MTT assay.[3]

CompoundCell LineIC50 (μM)
8-Amino-isocorydine HepG256.18
A5497.53
6a,7-dihydrogen-isocorydione HepG220.42
A5498.59
Isocorydione HepG2>100
A549>100
Compound 6 HepG278.10
A54963.70
Cisplatin (Reference) HepG26.85
A5499.21

Table 1: IC50 values of Isocorydine derivatives in HepG2 and A549 cells.[3]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of isocorydine derivatives on cancer cell lines.

Materials:

  • HepG2 or A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Isocorydine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HepG2 or A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the isocorydine derivatives and a vehicle control (DMSO).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to investigate the effect of isocorydine derivatives on the cell cycle distribution of cancer cells.

Materials:

  • HepG2 or A549 cells

  • Isocorydine derivatives

  • 6-well plates

  • PBS (Phosphate-buffered saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of the isocorydine derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by isocorydine derivatives.

Materials:

  • Treated and untreated HepG2 or A549 cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against C-Myc, β-Catenin, Cyclin D1, Ki67)[4]

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Analysis A Cancer Cell Lines (HepG2, A549) B Treatment with Isocorydine Derivatives A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Cell Cycle Analysis) B->D E Western Blot (Protein Expression) B->E F Quantitative Cytotoxicity Data C->F IC50 Values G Mechanistic Insight: Cell Proliferation D->G Cell Cycle Arrest H Mechanistic Insight: Molecular Targets E->H Signaling Pathway Modulation

Caption: General experimental workflow for evaluating the anticancer effects of Isocorydine derivatives.

G cluster_cell_cycle G2/M Phase Arrest in Hepatocellular Carcinoma cluster_apoptosis Apoptosis Induction Isocorydine Isocorydine Derivatives Chk1 Chk1 (Phosphorylation ↑) Isocorydine->Chk1 Cdc25C Cdc25C (Expression ↓, Activation ↓) Isocorydine->Cdc25C CDK1 p-CDK1 (Expression ↑) Isocorydine->CDK1 CyclinB1 Cyclin B1 (Expression ↑) Isocorydine->CyclinB1 G2M_Arrest G2/M Arrest PDCD4 PDCD4-related Apoptosis Isocorydine->PDCD4 Apoptosis Apoptosis Chk1->Cdc25C Inhibits Cdc25C->CDK1 Activates CDK1->G2M_Arrest CyclinB1->G2M_Arrest PDCD4->Apoptosis

References

Troubleshooting & Optimization

Improving the yield of Isocorydine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Isocorydine N-oxide Synthesis. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

This compound is the N-oxide derivative of Isocorydine, an aporphine alkaloid found in various plants.[1][2] Aporphine alkaloids and their derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities.[1][3] The N-oxide functional group can alter the pharmacological profile of the parent alkaloid, making its efficient synthesis crucial for further research and drug development.[4]

Q2: What are the common methods for synthesizing this compound?

The synthesis of tertiary amine N-oxides like this compound is typically achieved through the direct oxidation of the parent tertiary amine, Isocorydine.[4] The most common oxidizing agents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂), often in the presence of an acid like acetic acid or a catalyst.[5][6]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The N-oxide product is significantly more polar than the starting tertiary amine. A suitable TLC system would be a mixture of a non-polar solvent like dichloromethane (DCM) and a polar solvent like methanol (MeOH), with a small amount of aqueous ammonia to prevent streaking.[7] The starting material (Isocorydine) will have a higher Rf value than the product (this compound). Staining with Dragendorff's reagent can be effective for visualizing alkaloids and their N-oxides.[7]

Q4: What are the main challenges in purifying this compound?

The primary challenge in purifying N-oxides is their high polarity, which can make them difficult to elute from silica gel columns and can lead to solubility issues.[8] Residual oxidizing agents and their byproducts (e.g., m-chlorobenzoic acid from m-CPBA) can also co-elute with the product, complicating purification.[9]

Q5: How is this compound characterized?

The structure of this compound is typically confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. In ¹H NMR, the protons on the carbons adjacent to the N-oxide group will show a downfield shift compared to the parent amine.[2] Similarly, in ¹³C NMR, the carbons bonded to the nitrogen will be deshielded.[2] High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol describes a general method for the oxidation of a tertiary amine using m-CPBA.

Materials:

  • Isocorydine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Isocorydine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Isocorydine solution over 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., DCM:MeOH:NH₄OH 90:9:1). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of Na₂SO₃ and stir for 20-30 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid), and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound using Hydrogen Peroxide

This protocol outlines the use of hydrogen peroxide in acetic acid for N-oxidation.

Materials:

  • Isocorydine

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂, 30-35% solution)

  • Distilled water

  • Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization

Procedure:

  • In a round-bottom flask, dissolve Isocorydine (1 equivalent) in glacial acetic acid.[11]

  • Add hydrogen peroxide (2-3 equivalents) dropwise to the solution while stirring.[12] The reaction can be exothermic, so maintain the temperature between 70-80 °C.[11]

  • Stir the reaction mixture at this temperature for 5-12 hours, monitoring by TLC.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of NaHCO₃. Be cautious as this will generate CO₂ gas.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or a mixture of DCM and isopropanol) multiple times.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Purification of this compound by Column Chromatography

Due to the high polarity of N-oxides, special considerations are needed for column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Aqueous Ammonia (NH₄OH)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture.

  • Load the dissolved product onto the column.

  • Elute the column with a gradient solvent system. Start with a less polar mixture (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM.[7]

  • To improve the peak shape and prevent streaking, it is often beneficial to add a small amount of a base, such as aqueous ammonia or triethylamine (e.g., 0.5-1%), to the eluent.[13]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Table 1: Comparison of Common Oxidizing Agents for N-Oxide Synthesis

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
m-CPBA DCM, 0 °C to RTHigh reactivity and selectivity.[14]Byproduct (m-chlorobenzoic acid) can be difficult to remove; can be explosive.[9]
H₂O₂ / Acetic Acid 70-80 °CInexpensive and environmentally benign ("green") oxidant.[5][11]Slower reaction times; higher temperatures may lead to decomposition; acidic conditions.[11]
H₂O₂ / Catalyst RT to moderate heatMilder conditions; can be highly efficient.[15][16]Catalyst may need to be removed; potential for side reactions.[4]
Oxone MeOH, RTSolid, stable, and easy to handle; metal-free oxidation.[7]Can be acidic; workup may require neutralization.[7]

Table 2: Typical Reaction Parameters for N-Oxidation of Tertiary Amines with H₂O₂

ParameterRangeNotes
Temperature 40 - 80 °CHigher temperatures increase reaction rate but also risk of decomposition.[17]
H₂O₂ Concentration 29 - 51 wt%Higher concentrations can lead to faster reactions but also pose a safety hazard.[17]
**Molar Ratio (Amine:H₂O₂) **1:1.1 - 1:3A slight excess of H₂O₂ is typically used to ensure complete conversion.[12]
Reaction Time 2 - 24 hoursVaries depending on the substrate and reaction conditions.[11]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Isocorydine reaction Oxidation (m-CPBA or H2O2) start->reaction quench Quench Excess Oxidant reaction->quench extract Solvent Extraction quench->extract dry Dry & Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization Characterization (NMR, HRMS) chromatography->characterization end end characterization->end Pure this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_decomposition Product Decomposition start Low or No Yield of This compound check_sm Check TLC: Any Starting Material (SM)? start->check_sm incomplete_cause Potential Causes: - Insufficient oxidant - Low temperature - Short reaction time check_sm->incomplete_cause Yes decomposition_cause Potential Causes: - Temperature too high - Prolonged reaction time - Unstable at workup pH check_sm->decomposition_cause No (or streaks on TLC) incomplete_solution Solutions: - Increase oxidant equivalents - Increase temperature - Extend reaction time incomplete_cause->incomplete_solution Address decomposition_solution Solutions: - Lower reaction temperature - Monitor closely, stop when SM is consumed - Check product stability at workup conditions decomposition_cause->decomposition_solution Address

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

Troubleshooting Guide

Problem 1: The reaction shows low or no conversion of the starting material.

  • Potential Cause: Insufficient amount of oxidizing agent.

    • Solution: Increase the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 eq. of m-CPBA). Ensure the purity of the oxidizing agent, as m-CPBA can degrade over time.[14]

  • Potential Cause: Reaction temperature is too low or reaction time is too short.

    • Solution: For m-CPBA reactions, allow the reaction to warm to room temperature after the initial addition at 0 °C. For H₂O₂ reactions, ensure the temperature is maintained in the optimal range (e.g., 70-80 °C).[11] Extend the reaction time and monitor by TLC until the starting material is consumed.

  • Potential Cause: Poor quality of starting material or solvents.

    • Solution: Ensure Isocorydine is pure. Use anhydrous solvents, especially for m-CPBA reactions, as water can affect the reaction.

Problem 2: The TLC plate shows the disappearance of the starting material, but the desired product spot is faint, and there are multiple other spots or streaking.

  • Potential Cause: Decomposition of the product. N-oxides can be thermally unstable or sensitive to certain pH conditions.[7][18]

    • Solution: If using high temperatures (e.g., with H₂O₂/acetic acid), try lowering the temperature and extending the reaction time. During workup, avoid strong acids or bases if the product is found to be unstable.[19] A preliminary stability test on a small sample of the product can be informative.[19]

  • Potential Cause: Side reactions. The complex structure of Isocorydine may have other sites susceptible to oxidation, although the tertiary amine is generally the most reactive site.

    • Solution: Use a more selective oxidizing agent or milder reaction conditions. Oxidation with m-CPBA at low temperatures is often very selective for tertiary amines.[14]

Problem 3: The yield is high after the reaction, but a significant amount of product is lost during purification.

  • Potential Cause: The product is not eluting from the silica gel column.

    • Solution: this compound is very polar. You may need to use a more polar eluent system, such as a higher percentage of methanol in DCM (e.g., up to 20%). Adding a small amount of aqueous ammonia or triethylamine to the eluent can help to displace the polar product from the acidic silica gel.[7]

  • Potential Cause: The product is water-soluble and is being lost in the aqueous layers during extraction.

    • Solution: Check the aqueous layers by TLC to see if they contain the product.[19] If so, perform more extractions with your organic solvent, or try a more polar solvent like a DCM/isopropanol mixture for the extraction. Back-extraction of the aqueous layers may be necessary.

  • Potential Cause: Co-elution with byproducts. For m-CPBA reactions, the m-chlorobenzoic acid byproduct is polar and can be difficult to separate.

    • Solution: Ensure a thorough wash with saturated sodium bicarbonate solution during the workup to remove the acidic byproduct.[9] If it persists, it can often be separated on the column as it is UV-active and highly polar.[9]

Problem 4: The final product appears to be a salt (e.g., hydrochloride or acetate) rather than the free N-oxide.

  • Potential Cause: Formation of a salt during workup or purification. If acidic conditions were used (e.g., H₂O₂/acetic acid), the N-oxide can be protonated.

    • Solution: Ensure complete neutralization after the reaction. During purification, using a basic additive in the eluent (e.g., NH₄OH) will ensure the N-oxide is in its free base form. If you have isolated a salt, you can often convert it to the free base by dissolving it in a suitable solvent and washing with a mild aqueous base like sodium bicarbonate.

References

Technical Support Center: Purification of Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Isocorydine N-oxide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this aporphine alkaloid N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

1. Compound Stability and Handling

  • Question: My this compound appears to be degrading during purification. What are the common causes and how can I prevent this?

  • Answer: this compound, like many N-oxides, can be susceptible to degradation under certain conditions.[1][2] Key factors contributing to degradation include:

    • Elevated Temperatures: Avoid high temperatures during your purification process. N-oxides can decompose at temperatures above 100-150°C.[2][3] It is recommended to perform all purification steps at room temperature or below if possible.

    • Presence of Reducing Agents: Contamination with reducing agents can lead to the deoxygenation of the N-oxide back to the parent amine, Isocorydine. Ensure all glassware is thoroughly cleaned and solvents are free from such impurities.

    • Strongly Acidic or Basic Conditions: While N-oxides are generally stable at neutral pH, extreme pH conditions can promote degradation or unwanted side reactions. It is advisable to maintain a near-neutral pH throughout the purification process unless specific conditions are required for separation.

    • Exposure to Certain Metals: Transition metals can sometimes catalyze the degradation of N-oxides.[2] Using metal-free systems or ensuring the cleanliness of any stainless steel components in your chromatography setup can mitigate this risk.

2. Chromatographic Separation Challenges

  • Question: I am having difficulty with the chromatographic separation of this compound. It either remains on the column or elutes with the solvent front. What can I do?

  • Answer: This is a common issue due to the high polarity of N-oxides.[3][4] Here are some troubleshooting strategies for different chromatography techniques:

    • Normal-Phase Chromatography (e.g., Silica Gel):

      • Problem: The compound is strongly retained on the silica column.

      • Solution: You will likely need a highly polar mobile phase. A common solvent system is a gradient of methanol in dichloromethane (DCM).[4] You may need to increase the methanol concentration significantly (e.g., up to 20% or higher) to elute the compound. Adding a small amount of a basic modifier like ammonium hydroxide to the mobile phase can sometimes improve peak shape and recovery for amine-containing compounds, but be cautious as highly basic conditions can dissolve silica.[4]

      • Alternative: Consider using a different stationary phase. Alumina has been suggested as an alternative to silica for the purification of N-oxides.[4]

    • Reversed-Phase Chromatography (e.g., C18):

      • Problem: The compound elutes very early, close to the solvent front, with poor retention and separation.

      • Solution:

        • Highly Aqueous Mobile Phase: Use a mobile phase with a very low organic modifier concentration (e.g., 5-10% acetonitrile or methanol in water).

        • Ion-Pairing Agents: For better retention and peak shape of the polar, potentially charged N-oxide, consider adding an ion-pairing agent like hexane-1-sulfonic acid to the mobile phase.[5]

        • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.[4]

  • Question: I am observing poor peak shape (e.g., tailing) during HPLC analysis. What could be the cause?

  • Answer: Poor peak shape is often indicative of secondary interactions between the analyte and the stationary phase. For a basic compound like an alkaloid N-oxide, this can be due to interaction with acidic silanol groups on the silica surface.

    • Solutions:

      • Add a basic modifier: Incorporating a small amount of a base like triethylamine (TEA) or ammonium hydroxide into your mobile phase can help to saturate the active silanol sites and improve peak symmetry.

      • Use an end-capped column: Modern, well-end-capped HPLC columns have fewer free silanol groups and are generally better for analyzing basic compounds.

      • Check for column overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

3. Solubility Issues

  • Question: I am struggling to dissolve my crude this compound extract for purification. What solvents are recommended?

  • Answer: Isocorydine itself is soluble in DMSO and other organic solvents but insoluble in water.[6][7] The N-oxide functionality significantly increases polarity and water solubility.[3]

    • Recommended Solvents: For initial dissolution, try polar solvents such as methanol, ethanol, or a mixture of water with a miscible organic co-solvent like methanol or acetonitrile. For stock solutions, DMSO can be used, but be aware that it is a strong solvent and can be difficult to remove.[6] It is always best to perform small-scale solubility tests with your specific extract to determine the optimal solvent system.

Data and Properties

The following table summarizes key properties of Isocorydine and its N-oxide.

PropertyIsocorydineThis compoundReference(s)
Molecular Formula C₂₀H₂₃NO₄C₂₀H₂₃NO₅[6][8]
Molecular Weight 341.40 g/mol 357.41 g/mol [6][8]
Appearance White to off-white solid-[6]
Solubility (Isocorydine) Soluble in DMSO-[6]
CAS Number 475-67-225405-80-5[6][8]

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol provides a general workflow for the purification of this compound from a crude plant extract or synthetic reaction mixture using silica gel column chromatography.

  • Preparation of the Crude Sample:

    • Ensure your crude extract is dry and free of any non-volatile solvents.

    • Dissolve a small amount of the crude material in the initial mobile phase to check for solubility.

    • For loading onto the column, either dissolve the sample in a minimum amount of the initial mobile phase or create a slurry by adsorbing the dissolved sample onto a small amount of silica gel, then drying it to a free-flowing powder.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Once packed, wash the column with the initial mobile phase until the bed is stable.

  • Loading the Sample:

    • If the sample is in liquid form, carefully apply it to the top of the silica bed.

    • If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% DCM).

    • Gradually increase the polarity of the mobile phase by adding an increasing percentage of a polar solvent like methanol. A typical gradient might be from 0% to 20% methanol in DCM.

    • Collect fractions of the eluate in test tubes.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions onto a TLC plate and visualizing the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure. Be mindful of the temperature to avoid degradation.

  • Final Product Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Visualizations

Troubleshooting Logic for this compound Purification

Troubleshooting_Workflow start Start Purification issue Problem Encountered? start->issue no_elution Compound not eluting from Normal Phase column? issue->no_elution Yes end Pure Product issue->end No poor_retention Poor retention on Reversed Phase column? no_elution->poor_retention No increase_polarity Increase mobile phase polarity (e.g., higher % MeOH in DCM) no_elution->increase_polarity Yes degradation Product Degradation? poor_retention->degradation No use_hilic Switch to HILIC or use Ion-Pairing Agent poor_retention->use_hilic Yes check_temp_ph Check temperature and pH. Avoid heat and extreme pH. degradation->check_temp_ph Yes degradation->end No increase_polarity->issue use_hilic->issue check_temp_ph->issue

A troubleshooting workflow for this compound purification.

General Experimental Workflow for Purification and Analysis

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Plant Material / Synthetic Mixture extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (Silica or HILIC) crude_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evap Solvent Evaporation pooling->solvent_evap pure_compound Purified this compound solvent_evap->pure_compound hplc HPLC (Purity) pure_compound->hplc lcms LC-MS (Mass ID) pure_compound->lcms nmr NMR (Structure ID) pure_compound->nmr

References

Overcoming solubility issues of Isocorydine N-oxide in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isocorydine N-oxide in biological assays.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

Researchers frequently encounter precipitation when diluting stock solutions of this compound in aqueous buffers or cell culture media. This is a common issue for many poorly soluble compounds.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound, like its parent compound isocorydine, is predicted to have low solubility in water. Direct dissolution in aqueous buffers is often not feasible.

  • "Salting Out": The addition of a compound from a high-concentration organic stock solution (e.g., DMSO) into an aqueous medium can cause it to precipitate out of solution.

  • pH and Temperature Effects: The pH of the final solution and the temperature at which dilutions are made can significantly impact the solubility of the compound.

Recommended Actions:

  • Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.

  • Stepwise Dilution: When preparing working solutions, perform serial dilutions. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous buffer. Instead, create intermediate dilutions.

  • Co-Solvent Systems: For in vivo or certain in vitro assays, a co-solvent system may be necessary. A formulation for the related compound, isocorydine, has been reported and may serve as a starting point: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.

  • Sonication and Gentle Warming: To aid dissolution, especially during stock solution preparation, gentle warming (e.g., to 37°C) and sonication in an ultrasonic bath can be effective.[2]

Quantitative Solubility Data (Isocorydine - Reference)
SolventReported SolubilitySource
Chloroform10 mg/mLGlpBio[2]
DMSOSoluble (concentration not specified)Smolecule[3]
In Vivo Formulation≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)MedchemExpress[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 357.4 g/mol )[4]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 3.574 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Media

This protocol provides a stepwise method for diluting a DMSO stock solution of this compound into an aqueous cell culture medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Determine the Final Concentration: Decide on the final concentration of this compound and the final percentage of DMSO in your experiment. It is crucial to keep the final DMSO concentration as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Prepare Intermediate Dilutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform a 1:10 serial dilution of the stock solution in pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium to get a 1 mM solution. Mix gently by pipetting. .

    • Continue the serial dilution until you are close to your final desired concentration.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the final intermediate dilution to your culture wells containing pre-warmed medium to achieve the desired final concentration.

    • For example, to achieve a final concentration of 10 µM in a 1 mL culture volume from a 1 mM intermediate stock, you would add 10 µL of the 1 mM stock to 990 µL of medium in the well.

  • Mix and Observe: Gently mix the contents of the well. Visually inspect for any signs of precipitation immediately after addition and after a short incubation period.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated in the cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous media is a common challenge. Here are some troubleshooting steps:

  • Lower the Final Concentration: The concentration you are trying to achieve may be above the solubility limit in the final medium. Try a lower concentration.

  • Reduce the DMSO Concentration: While counterintuitive, a high initial concentration of DMSO in the aliquot being added to the media can sometimes cause the compound to crash out. Using a more dilute intermediate solution can help.

  • Use a Surfactant: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.05%) to the assay buffer can help maintain solubility.[5] However, this is generally not suitable for cell-based assays as detergents can be cytotoxic.[5]

  • Consider Serum Protein Binding: If your cell culture medium contains serum, the compound may bind to proteins like albumin, which can help to keep it in solution.[5]

Q2: What is the recommended storage condition for this compound solutions?

A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1] It is best to store them in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aqueous working solutions should be prepared fresh for each experiment.

Q3: Can I use solvents other than DMSO?

A3: Other organic solvents like ethanol or dimethylformamide (DMF) can also be used to prepare stock solutions. However, the choice of solvent will depend on the specific requirements of your biological assay and the tolerance of your cells or proteins to that solvent. Always perform a vehicle control in your experiments to account for any effects of the solvent.

Q4: What is the mechanism of action of this compound?

A4: this compound is reported to be an acetylcholinesterase (AChE) inhibitor.[6] AChE is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[7][8]

Visualizations

experimental_workflow Solubilization Strategy Decision Tree for this compound start Start: Need to prepare This compound solution stock_q Prepare high-concentration stock solution (e.g., 10 mM)? start->stock_q dmso Use 100% DMSO. Aid dissolution with sonication/ gentle warming if needed. stock_q->dmso Yes working_q Prepare aqueous working solution? dmso->working_q stepwise Use stepwise dilution into pre-warmed aqueous buffer/ media. working_q->stepwise Yes precipitate_q Precipitation observed? success Solution is clear. Proceed with experiment. precipitate_q->success No troubleshoot Troubleshoot: - Lower final concentration - Optimize dilution protocol - Consider co-solvents (for in vivo) - Check pH of buffer precipitate_q->troubleshoot Yes stepwise->precipitate_q troubleshoot->stepwise

Caption: Decision tree for selecting a solubilization strategy.

AChE_Inhibition Acetylcholinesterase (AChE) Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binds Isocorydine_N_oxide This compound Isocorydine_N_oxide->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

References

Identifying and removing impurities from Isocorydine N-oxide samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from Isocorydine N-oxide samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthetically prepared this compound sample?

A1: The most common impurities in a sample of this compound synthesized via m-chloroperoxybenzoic acid (m-CPBA) oxidation of Isocorydine are typically:

  • Unreacted Isocorydine: The starting material for the N-oxidation reaction.

  • m-Chlorobenzoic acid (m-CBA): The byproduct formed from the reduction of m-CPBA during the oxidation reaction.[1][2]

  • Degradation Products: this compound may be susceptible to degradation under certain conditions, although specific degradation pathways are not extensively documented in the literature. Potential degradation could involve ring opening or modifications to the N-oxide functional group.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for impurity profiling:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the presence of multiple components in your sample. Unreacted Isocorydine will have a different Rf value than the more polar this compound. m-Chlorobenzoic acid is also highly polar and UV active.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can resolve closely related impurities. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like formic acid or triethylamine) is a good starting point.[3][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.

Q3: My this compound appears to be degrading on the silica gel column. What can I do?

A3: N-oxides can be sensitive to the acidic nature of standard silica gel. If you observe streaking, tailing, or the appearance of new spots on TLC after spotting and eluting, your compound may be degrading. To mitigate this:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This can be done by preparing your column slurry in a solvent system containing 1-3% triethylamine.[6]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based reversed-phase column for purification.

  • Minimize Contact Time: Perform the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Unreacted Isocorydine
Symptom Possible Cause Suggested Solution
Co-elution of spots on TLC and broad, overlapping peaks in flash chromatography.Inappropriate solvent system polarity.This compound is significantly more polar than Isocorydine. Start with a less polar solvent system to ensure the Isocorydine moves up the column while the N-oxide remains at the baseline. Gradually increase the polarity of the mobile phase (gradient elution) to then elute the this compound. A common solvent system for polar alkaloids is a mixture of dichloromethane (DCM) and methanol (MeOH).[7]
Tailing of the this compound peak.Strong interaction with the stationary phase.Add a small amount of a modifier to the mobile phase. For basic compounds like aporphine alkaloids, adding 0.1-1% triethylamine or ammonia can improve peak shape by competing for active sites on the silica gel. For acidic impurities like m-chlorobenzoic acid, a small amount of acetic or formic acid can be beneficial, but be mindful of the stability of your target compound.
Issue 2: this compound Does Not Elute from the Column
Symptom Possible Cause Suggested Solution
The desired product remains at the baseline of the TLC even with highly polar solvent systems (e.g., 100% ethyl acetate or 10% MeOH in DCM).The compound is too polar for the selected normal-phase chromatography conditions.Switch to a more polar mobile phase. A gradient of up to 20% methanol in dichloromethane is often used for polar alkaloids. In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.
No product is recovered from the column after flushing with a very polar solvent.Irreversible adsorption or decomposition on the column.Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If decomposition is confirmed, use a deactivated stationary phase or an alternative purification method like preparative HPLC with a C18 column.

Data Presentation

Table 1: Comparison of Purification Methods for Aporphine Alkaloids (Illustrative Data)

Purification MethodStationary PhaseMobile PhasePurity AchievedYieldReference
High-Speed Counter-Current Chromatography (HSCCC)n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v)->95%6.3 - 8.5 mg from 100 mg crude extract[3]
Preparative HPLCReversed-phase C18Acetonitrile/Water with 0.1% Formic Acid (Gradient)>98%Variable[8]
Flash Column ChromatographySilica GelDichloromethane/Methanol (Gradient)>90%VariableGeneral Lab Practice

Note: This table provides illustrative data based on the purification of similar aporphine alkaloids. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Removal of m-Chlorobenzoic Acid
  • After the N-oxidation reaction is complete, dilute the reaction mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic m-chlorobenzoic acid. Repeat the washing two to three times.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Assess the removal of m-chlorobenzoic acid by TLC or HPLC.

Protocol 2: Preparative Flash Column Chromatography for this compound Purification
  • Column Packing:

    • Choose an appropriately sized glass column and plug the bottom with glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane). For acid-sensitive compounds, use a solvent system containing 1-3% triethylamine to deactivate the silica.[6]

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the starting mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound sample in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.[9]

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 100% dichloromethane).

    • Gradually increase the polarity by adding methanol in increments (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).

    • Collect fractions and monitor the elution of compounds by TLC.

    • Combine the fractions containing the pure this compound and concentrate under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis isocorydine Isocorydine reaction N-Oxidation Reaction isocorydine->reaction mcpba m-CPBA mcpba->reaction crude_product Crude Product (this compound, Isocorydine, m-CBA) reaction->crude_product Crude Reaction Mixture extraction Aqueous Wash (NaHCO3) crude_product->extraction partially_pure Partially Purified Sample extraction->partially_pure Removal of m-CBA chromatography Flash Column Chromatography (DCM/MeOH Gradient) partially_pure->chromatography pure_product Pure this compound chromatography->pure_product Isolation of Product analysis Purity Assessment (HPLC, LC-MS, NMR) pure_product->analysis nfkb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates ikba IκBα ikk->ikba phosphorylates ikba_p P-IκBα ikba->ikba_p nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n translocation isocorydine This compound isocorydine->ikk inhibits ikba_p->nfkb releases dna DNA nfkb_n->dna genes Pro-inflammatory Gene Transcription dna->genes

References

Technical Support Center: Optimizing Dosage and Administration of Isocorydine N-oxide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dosage and administration of Isocorydine N-oxide in in vivo experimental settings. Due to the limited availability of specific in vivo data for this compound, this guide offers recommendations based on the properties of the parent compound, Isocorydine, other related N-oxide compounds, and established principles of in vivo study design.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties of this compound and its parent compound, Isocorydine, are summarized in the table below. Understanding these properties is crucial for designing appropriate in vivo experiments.

PropertyThis compoundIsocorydine
Molecular Formula C₂₀H₂₃NO₅C₂₀H₂₃NO₄
Molecular Weight 357.4 g/mol [1][2]341.4 g/mol
Solubility Data not available. N-oxide functionalities can increase water solubility compared to the parent amine.[3]Soluble in DMSO[4][5]

Q2: What is a recommended starting dose for this compound in in vivo studies?

A2: A definitive optimal dose for this compound has not been established in the literature. However, a starting point can be extrapolated from studies on the parent compound, Isocorydine. For instance, Isocorydine has been administered to mice via intraperitoneal injection at a dose of 0.4 mg/kg.[4]

It is crucial to perform a dose-ranging study to determine the optimal and safe dosage for your specific animal model and experimental endpoint. A suggested approach is to start with a dose significantly lower than that of the parent compound and escalate the dose in subsequent cohorts while monitoring for efficacy and toxicity.

Q3: How should I prepare and formulate this compound for in vivo administration?

A3: The formulation of this compound will depend on its solubility, which is not well-documented. N-oxide compounds can exhibit increased polarity and water solubility.[3] However, if the compound has poor aqueous solubility, a suitable vehicle will be required.

Vehicle Selection for Poorly Soluble Compounds

VehicleProperties and ConsiderationsReported No-Observed-Effect Levels (NOELs) in Rats (2-week oral admin)
Saline (0.9% NaCl) Ideal for water-soluble compounds. Isotonic and generally non-toxic.Not applicable
DMSO (Dimethyl sulfoxide) A powerful solvent for many nonpolar compounds. Can have pharmacological effects and may cause local irritation.[6] Use at the lowest effective concentration.NOEL could not be determined due to odor and irritant effects at ≥1,100 mg/kg/day.[7]
PEG 400 (Polyethylene glycol 400) A common vehicle for a wide range of compounds. Generally well-tolerated.1,250 mg/kg/day[7]
Tween 80 (Polysorbate 80) A non-ionic surfactant used to increase solubility and stability of suspensions.250 mg/kg/day[7]
HP-β-CD (Hydroxypropyl-β-cyclodextrin) A complexing agent that can enhance the solubility of hydrophobic compounds.1,000 mg/kg/day[7]
Corn/Olive/Sesame Oil Suitable for highly lipophilic compounds for oral or intraperitoneal administration. Not for intravenous use.[6]4,500 mg/kg/day (Olive and Sesame oil)[7]

A common formulation for poorly soluble compounds for intraperitoneal injection involves dissolving the compound in a minimal amount of DMSO and then diluting it with saline or a PEG/Tween solution.[4] For example, a vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q4: What are the recommended routes of administration for this compound?

A4: The choice of administration route depends on the experimental goals, the required speed of onset, and the formulation. Common routes for preclinical studies in rodents include:

  • Intraperitoneal (IP) Injection: Offers rapid absorption and is a common route for systemic administration in rodents.[8]

  • Oral Gavage (PO): Suitable for assessing oral bioavailability and for less invasive, repeated dosing.

  • Subcutaneous (SC) Injection: Provides a slower, more sustained release compared to IP or IV routes.[8]

  • Intravenous (IV) Injection: Allows for direct and rapid entry into the systemic circulation, providing 100% bioavailability. This route is technically more challenging.

For initial studies, intraperitoneal injection is often a practical choice.

Q5: What is the potential mechanism of action of this compound?

A5: While the specific signaling pathways of this compound are not detailed in the available literature, it is plausible that it shares mechanisms with its parent compound, Isocorydine. Isocorydine has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can also upregulate the expression of the Vitamin D receptor (VDR). The N-oxide form may act as a prodrug that is converted to Isocorydine in vivo.

Troubleshooting Guide

Problem: My this compound is precipitating out of the vehicle during preparation or administration.

  • Possible Cause: The solubility of the compound in the chosen vehicle is insufficient at the desired concentration.

  • Solution:

    • Re-evaluate the vehicle: Try a different solvent or a combination of co-solvents. For example, increase the percentage of DMSO or PEG 400, or add a surfactant like Tween 80.

    • Use sonication or gentle heating: These methods can aid in the dissolution of the compound. However, ensure that the compound is stable under these conditions.

    • Prepare a suspension: If the compound cannot be fully dissolved, a homogenous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC). Ensure the suspension is well-mixed before each administration to guarantee consistent dosing.

    • Lower the concentration: If possible, reduce the concentration of the dosing solution and increase the volume of administration (within the acceptable limits for the animal model and route of administration).

Problem: I am observing unexpected toxicity or adverse effects in my animals (e.g., weight loss, lethargy, localized irritation).

  • Possible Cause 1: The dose of this compound is too high.

    • Solution: Reduce the dose. It is essential to conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD).

  • Possible Cause 2: The vehicle itself is causing toxicity.

    • Solution: Run a vehicle-only control group to assess the effects of the vehicle alone. If the vehicle is causing adverse effects, consider alternative formulations. For example, high concentrations of DMSO can cause irritation.[6]

  • Possible Cause 3: The compound or vehicle is irritating when administered via the chosen route.

    • Solution:

      • Ensure the pH of the formulation is close to physiological levels (pH 7.4).

      • Consider a different route of administration that may be less irritating, such as subcutaneous injection for a less rapid absorption.

      • Rotate injection sites if performing repeated administrations.

Problem: I am not observing a clear dose-response relationship in my efficacy study.

  • Possible Cause 1: The selected dose range is too narrow or not centered around the effective concentration.

    • Solution: Broaden the dose range in your next experiment. Include both lower and higher doses to capture the full dose-response curve.

  • Possible Cause 2: Poor bioavailability of the compound.

    • Solution:

      • Re-evaluate the formulation and route of administration. An intravenous administration group can help determine the systemic exposure and benchmark other routes.

      • Consider the metabolic stability of the compound. This compound may be rapidly metabolized.

  • Possible Cause 3: The experimental endpoint is not sensitive enough to detect the effects of the compound.

    • Solution: Ensure that the chosen efficacy markers are appropriate and that the assay has been validated.

Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study for this compound

  • Animal Model: Select the appropriate rodent species and strain for your study (e.g., C57BL/6 mice).

  • Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on the data for Isocorydine (0.4 mg/kg), a suggested starting dose range for this compound could be 0.1, 0.5, 2.5, and 10 mg/kg.

  • Formulation Preparation: Prepare the dosing solutions as described in the FAQ section, ensuring the compound is fully dissolved or homogeneously suspended.

  • Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe the animals continuously for the first few hours post-administration for any immediate adverse effects.

    • Monitor the animals daily for at least 7-14 days for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and posture.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight.

Protocol 2: Preparation of an Injectable Formulation for a Poorly Soluble Compound

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in a minimal volume of a strong organic solvent like DMSO. For example, dissolve 10 mg of the compound in 100 µL of DMSO.

  • Addition of Co-solvents/Surfactants: To the DMSO solution, add other vehicle components sequentially. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would add 400 µL of PEG300, 50 µL of Tween-80, and finally, 450 µL of sterile saline.

  • Mixing: Vortex the solution thoroughly after the addition of each component to ensure homogeneity.

  • Final Check: Inspect the final solution for any signs of precipitation. If the solution is not clear, brief sonication in a water bath may be applied.

  • Sterilization: If necessary for the administration route, filter the final solution through a 0.22 µm syringe filter.

Visualizations

This compound Experimental Workflow Workflow for In Vivo Dosage and Administration Optimization cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Toxicity and Dose-Ranging cluster_2 Phase 3: Efficacy Study Solubility Determine Solubility in Various Vehicles Formulation Develop Stable Formulation Solubility->Formulation AcuteTox Acute Toxicity Study Formulation->AcuteTox Test Formulation MTD Determine Maximum Tolerated Dose (MTD) AcuteTox->MTD DoseRange Select Dose Range for Efficacy Study MTD->DoseRange Efficacy Conduct Dose-Response Efficacy Study DoseRange->Efficacy Use Optimized Doses PK Pharmacokinetic (PK) Analysis (Optional) Efficacy->PK PD Pharmacodynamic (PD) Analysis Efficacy->PD Final Optimal Dosage and Administration Protocol PD->Final Determine Optimal Dose

Caption: Workflow for optimizing the in vivo dosage and administration of this compound.

Vehicle Selection Decision Tree Decision Tree for Vehicle Selection Start Start: Is the compound water-soluble? Saline Use Saline or PBS Start->Saline Yes Organic Is it soluble in organic solvents? Start->Organic No Oil Is it highly lipophilic? Organic->Oil No CoSolvent Use Co-solvent System (e.g., DMSO/PEG/Tween) Organic->CoSolvent Yes Suspension Prepare a Suspension (e.g., with CMC) Oil->Suspension No OilVehicle Use Oil-based Vehicle (e.g., Corn Oil) Oil->OilVehicle Yes

Caption: A decision tree to guide the selection of an appropriate vehicle for in vivo studies.

Isocorydine Signaling Pathway Potential Signaling Pathway of Isocorydine/Isocorydine N-oxide cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Isocorydine Isocorydine / this compound Isocorydine->IkB Inhibits Phosphorylation Gene Pro-inflammatory Gene Transcription NFkB_nucleus->Gene Induces Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines Leads to

Caption: Potential anti-inflammatory signaling pathway of Isocorydine, likely relevant to this compound.

References

Technical Support Center: Method Development for Quantifying Isocorydine N-oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Isocorydine N-oxide in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying this compound in biological samples?

A1: The most common and recommended technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of metabolites in complex biological matrices like plasma and urine.[1]

Q2: What are the main challenges associated with the bioanalysis of this compound?

A2: The primary challenge is the inherent instability of the N-oxide functional group.[1] this compound can be susceptible to in-vitro reduction back to its parent alkaloid, Isocorydine. This can occur during sample collection, storage, and preparation, leading to an underestimation of the N-oxide concentration and an overestimation of the parent compound.[1] Additionally, thermal degradation during analysis can be a concern.[2]

Q3: How can I minimize the instability of this compound during sample handling and storage?

A3: To minimize instability, it is crucial to:

  • Use appropriate anticoagulants: EDTA is generally preferred for plasma collection.

  • Minimize processing time: Process samples as quickly as possible after collection.

  • Maintain low temperatures: Keep samples on ice during processing and store them at -80°C for long-term storage.[1]

  • Avoid high temperatures and extreme pH: During sample preparation, avoid excessive heat and strongly acidic or basic conditions.[1]

Q4: What type of internal standard (IS) is recommended for the quantification of this compound?

A4: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice.[3] SIL-IS has nearly identical physicochemical properties to the analyte and can effectively compensate for variations in sample preparation, chromatography, and matrix effects.[3] If a SIL-IS for this compound is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be considered, though this is a less optimal option.[4][5]

Q5: How can I differentiate this compound from its hydroxylated metabolites in an LC-MS/MS analysis?

A5: While both may have the same nominal mass, their fragmentation patterns in MS/MS will differ. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom ([M+H-16]+).[2] This deoxygenation is often more pronounced with Atmospheric Pressure Chemical Ionization (APCI) compared to Electrospray Ionization (ESI).[2] Careful optimization of MS/MS parameters and comparison with reference standards are essential for confident identification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no this compound signal 1. Analyte degradation: Instability during sample collection, storage, or preparation.[1]2. Poor extraction recovery: The chosen sample preparation method is not efficient for this compound.3. Ion suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Review sample handling procedures. Ensure samples are kept cold and processed quickly. Perform stability tests (freeze-thaw, benchtop).2. Optimize the sample preparation method. Test different protein precipitation solvents (e.g., acetonitrile, methanol), liquid-liquid extraction pH and solvents, or solid-phase extraction cartridges.3. Improve chromatographic separation to move the analyte peak away from interfering compounds. Use a stable isotope-labeled internal standard to compensate for matrix effects.[3]
High variability in results 1. Inconsistent sample preparation: Variations in extraction efficiency between samples.2. Analyte instability: Degradation occurring inconsistently across samples.[1]3. Carryover: Analyte from a high-concentration sample is carried over to the next injection.1. Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available.2. Re-evaluate sample stability and handling procedures. Prepare quality control (QC) samples and analyze them throughout the batch to monitor stability.3. Optimize the autosampler wash procedure. Use a wash solution that effectively removes the analyte. Inject blank samples after high-concentration samples to check for carryover.
Peak tailing or splitting 1. Column degradation: The analytical column has lost its performance.2. Inappropriate mobile phase: The pH or composition of the mobile phase is not optimal for the analyte's peak shape.3. Sample solvent effects: The solvent used to reconstitute the final extract is too strong, causing peak distortion.1. Replace the analytical column with a new one.2. Adjust the mobile phase pH. For basic compounds like aporphine alkaloids, a slightly basic mobile phase or a mobile phase with an acidic additive (e.g., formic acid) can improve peak shape.3. Ensure the reconstitution solvent is as weak as or weaker than the initial mobile phase.
Interference from Isocorydine (parent drug) 1. In-source fragmentation/degradation: this compound is converting to Isocorydine in the ion source of the mass spectrometer.[2]2. Co-elution: Isocorydine and this compound are not chromatographically separated.1. Optimize ion source parameters (e.g., temperature, voltages) to minimize in-source conversion. Use a "soft" ionization technique if possible.[1]2. Develop a chromatographic method with sufficient resolution to separate the two compounds. This may involve trying different columns, mobile phases, or gradient profiles.

Experimental Protocols

While a specific validated method for this compound was not found in the public literature, the following "best-practice" protocols are recommended as a starting point for method development, based on methods for similar N-oxide compounds.

Sample Preparation: Protein Precipitation (PPT) for Plasma
  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters (Recommended Starting Conditions)
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by infusing a standard solution. The precursor ion will be [M+H]+. A likely product ion will result from the neutral loss of oxygen ([M+H-16]+). Other product ions should also be monitored for confirmation.

    • Internal Standard: To be determined based on the selected IS.

Quantitative Data Summary

The following tables present example validation data from a validated LC-MS/MS method for a similar alkaloid N-oxide, which can serve as a benchmark for the method development of this compound.

Table 1: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Alkaloid N-oxidePlasma1 - 1000> 0.995
Alkaloid N-oxideUrine5 - 2500> 0.994

Table 2: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
Plasma3< 10< 12± 10
50< 8< 10± 8
800< 7< 9± 7
Urine15< 12< 14± 12
100< 9< 11± 9
2000< 8< 10± 8

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sc Biological Matrix (e.g., Plasma, Urine) sp Add Internal Standard sc->sp ppt Protein Precipitation (Acetonitrile) sp->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc UHPLC Separation (C18 Column) recon->lc ms Tandem MS Detection (MRM Mode) lc->ms dp Peak Integration ms->dp cal Calibration Curve (Analyte/IS Ratio) dp->cal quant Quantification cal->quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_challenges Key Challenges in this compound Analysis cluster_solutions Mitigation Strategies instability Analyte Instability storage Proper Sample Handling & Storage (-80°C) instability->storage addresses ms_optimization Careful MS Parameter Optimization instability->ms_optimization addresses matrix Matrix Effects sil_is Use of Stable Isotope- Labeled Internal Standard matrix->sil_is addresses interference Interference from Parent Drug chromatography Optimized Chromatographic Separation interference->chromatography addresses

Caption: Key challenges and mitigation strategies in this compound bioanalysis.

References

Preventing degradation of Isocorydine N-oxide during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isocorydine N-oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aporphine alkaloid, specifically the N-oxide derivative of Isocorydine.[1][2] It is primarily investigated for its role as an acetylcholinesterase (AChE) inhibitor, making it a compound of interest in research for conditions such as Alzheimer's disease.[2]

Q2: What are the general stability characteristics of this compound?

As an N-oxide, this compound is generally stable at room temperature when stored properly.[3] However, its stability can be compromised by several factors including high temperatures, exposure to light, and non-optimal pH conditions. N-oxides, in general, are sensitive to acidic environments and can be degraded by certain reactive chemicals.

Q3: How should solid this compound be stored?

Solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refer to the supplier's Certificate of Analysis for specific temperature recommendations, which may include refrigeration or freezing.

Q4: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is generally more stable in polar protic solvents.[3] Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C or -80°C for up to one month, protected from light.[4] Repeated freeze-thaw cycles should be avoided.

Q5: What are the common degradation pathways for N-oxides like this compound?

General degradation pathways for tertiary amine N-oxides include:

  • Thermal Decomposition: At elevated temperatures, N-oxides can undergo elimination reactions.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.[5][6][7]

  • Acid-Catalyzed Decomposition: In acidic conditions (pH < 5), N-oxides can become protonated and less stable.

  • Reduction: N-oxides can be reduced back to the parent amine in the presence of reducing agents.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in Acetylcholinesterase (AChE) inhibition assays.

This could be due to the degradation of this compound in the assay buffer or stock solution.

Possible Cause Troubleshooting Step Rationale
Degradation in Stock Solution Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO) immediately before use.N-oxides can degrade over time in solution, even when frozen.[4]
pH of Assay Buffer Ensure the pH of the assay buffer is within the optimal range for both the enzyme and the stability of this compound (typically around physiological pH 7.0-8.0).Aporphine alkaloids are generally stable at physiological pH.[8][9]
Temperature Effects Avoid exposing the compound to high temperatures during the experimental setup. Perform incubations at the recommended temperature for the assay.N-oxides can be thermally labile.
Contaminated Reagents Use high-purity water and reagents for all buffers and solutions.Impurities in reagents can potentially react with and degrade the N-oxide.
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) of the this compound sample.

This may indicate the presence of impurities from synthesis or degradation products.

Possible Cause Troubleshooting Step Rationale
Synthesis Impurities If synthesized in-house, review the purification protocol. Common impurities can include the parent amine (Isocorydine) or residual oxidizing agents from the synthesis process.Incomplete oxidation or inadequate purification can leave starting materials or byproducts.
On-Column Degradation Check the pH of the mobile phase. Highly acidic or basic mobile phases can cause degradation of the analyte on the column.N-oxides can be sensitive to pH extremes.
Photodegradation Protect samples from light during preparation and analysis by using amber vials or covering containers with foil.Aporphine alkaloids can be susceptible to photodegradation.[5][6][7]
Oxidative Degradation Degas solvents and consider adding an antioxidant to the sample if oxidative degradation is suspected.Although an N-oxide, the rest of the molecule may be susceptible to further oxidation.

Quantitative Data Summary

Table 1: General Stability of N-Oxides under Different Conditions

Condition General Stability Recommendations for this compound
Temperature Generally stable at room temperature. Decomposition can occur at temperatures above 100-150°C.[3]Store solid at controlled room temperature or as specified by the supplier. Avoid heating solutions.
pH Less stable in acidic conditions (pH < 5). More stable at neutral to slightly alkaline pH.Use buffers in the physiological pH range (7.0-8.0) for experiments. Avoid strongly acidic or basic conditions.
Light Susceptible to photodegradation upon exposure to UV or visible light.[5][6][7]Store and handle in the dark. Use amber vials or light-blocking containers.
Solvents More stable in polar protic solvents (e.g., water, ethanol).[3]For stock solutions, use high-purity DMSO or ethanol. For aqueous assays, ensure the final concentration of the organic solvent is low and does not affect the assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of solid this compound in a fume hood.

  • Dissolution: Dissolve the solid in a minimal amount of high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Storage: If not for immediate use, aliquot the stock solution into amber, tightly sealed vials and store at -20°C or -80°C for no longer than one month.[4]

  • Usage: When ready to use, thaw the aliquot at room temperature and dilute to the final working concentration in the appropriate assay buffer. Discard any unused portion of the thawed aliquot.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.

    • Substrate Solution: Prepare a 75 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Enzyme Solution: Prepare a solution of acetylcholinesterase in assay buffer at the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound working solution (or vehicle control) to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay AChE Inhibition Assay cluster_analysis Data Analysis Solid_Compound Solid this compound Stock_Solution Prepare Stock Solution (e.g., 10 mM in DMSO) Solid_Compound->Stock_Solution Dissolve Working_Solution Prepare Working Dilutions in Assay Buffer Stock_Solution->Working_Solution Dilute Plate_Setup Add Reagents to 96-well Plate (Buffer, DTNB, Enzyme, Inhibitor) Working_Solution->Plate_Setup Preincubation Pre-incubate Plate_Setup->Preincubation Reaction_Start Add Substrate (ATCI) Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for an Acetylcholinesterase Inhibition Assay.

Degradation_Pathway cluster_stressors Stress Factors Isocorydine_N_Oxide This compound (Stable) Degradation_Products Degradation Products (Loss of Activity) Isocorydine_N_Oxide->Degradation_Products degrades to High_Temp High Temperature (>100°C) High_Temp->Isocorydine_N_Oxide Light UV/Visible Light Light->Isocorydine_N_Oxide Acidic_pH Acidic pH (< 5) Acidic_pH->Isocorydine_N_Oxide Reducing_Agents Reducing Agents Reducing_Agents->Isocorydine_N_Oxide

References

Technical Support Center: Enhancing the Bioavailability of Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Isocorydine N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation and enhancement of this compound's bioavailability.

Question: My in vitro solubility assay shows very low aqueous solubility for this compound. What are the next steps?

Answer: Low aqueous solubility is a common challenge for alkaloid compounds and a primary reason for poor oral bioavailability. Here are some troubleshooting steps and potential solutions:

  • pH Modification: Determine the pKa of this compound. Since it is an alkaloid N-oxide, it is likely to be basic. Adjusting the pH of the formulation buffer to a more acidic range can significantly increase its solubility.

  • Co-solvents: Experiment with pharmaceutically acceptable co-solvents. Common examples include polyethylene glycol (PEG) 300/400, propylene glycol, and ethanol. These can disrupt the crystal lattice of the compound and improve solubilization.[1]

  • Surfactants: Utilize surfactants like Tween 80 or Cremophor EL to form micelles that can encapsulate the hydrophobic this compound, thereby increasing its apparent solubility in aqueous media.[1]

  • Complexation: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes.[1][2] This can enhance solubility and dissolution rate.

  • Particle Size Reduction: Employ techniques like micronization or nanonization to increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.[1]

Question: The Caco-2 permeability assay results indicate that this compound has low permeability and is a potential substrate for P-glycoprotein (P-gp) efflux. How can I confirm and address this?

Answer: Low permeability and P-gp efflux are significant barriers to oral absorption.

  • Confirming P-gp Substrate Activity:

    • Perform a bi-directional Caco-2 assay. A P-gp substrate will show significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction, resulting in an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2.

    • Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[3] A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that this compound is a P-gp substrate.

  • Strategies to Overcome P-gp Efflux:

    • Formulation with P-gp Inhibitors: Co-administer this compound with a safe and effective P-gp inhibitor. Several natural products, such as quercetin and piperine, have been shown to inhibit P-gp.[3]

    • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can inhibit P-gp and enhance absorption through the lymphatic pathway, bypassing first-pass metabolism.[2]

    • Chemical Modification: While a more involved approach, structural modification of this compound could be explored to reduce its affinity for P-gp.

Question: My in vivo pharmacokinetic study in rats shows low oral bioavailability for this compound, despite good in vitro solubility in the formulation. What could be the cause?

Answer: If solubility is not the limiting factor, the low bioavailability is likely due to poor permeability, extensive first-pass metabolism, or a combination of both.

  • Investigate First-Pass Metabolism:

    • The primary enzymes responsible for first-pass metabolism are the cytochrome P450 (CYP) enzymes in the gut wall and liver, particularly CYP3A4.[4]

    • Conduct an in vitro metabolism study using human or rat liver microsomes to determine the metabolic stability of this compound. Rapid degradation would suggest a high first-pass effect.

    • Identify the specific CYP isoforms involved by using selective chemical inhibitors in your microsome assay.

  • Addressing High First-Pass Metabolism:

    • Co-administration with CYP Inhibitors: Similar to P-gp, co-formulation with a CYP inhibitor (e.g., ketoconazole for CYP3A4) can increase bioavailability, though potential drug-drug interactions must be carefully considered.[4][5]

    • Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous or intraperitoneal administration, to determine the compound's intrinsic activity.[6]

    • Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation. For example, the derivative 8-acetamino-isocorydine was developed as a more stable prodrug.[7]

Question: I am observing high variability in my in vivo bioavailability data between individual animals. What are the potential reasons and how can I minimize this?

Answer: High inter-individual variability can obscure the true pharmacokinetic profile of a compound.

  • Sources of Variability:

    • Physiological Factors: Differences in gastric emptying time, intestinal motility, and expression levels of metabolic enzymes and transporters among animals.

    • Experimental Technique: Inconsistent administration (e.g., gavage technique), stress-induced physiological changes, and variability in blood sampling.

    • Formulation Issues: Inhomogeneous formulation or instability of the compound in the formulation vehicle.

  • Minimizing Variability:

    • Standardize Procedures: Ensure all animals are of the same strain, age, and sex, and are housed under identical conditions. Fast animals overnight before oral dosing to minimize food effects.[8]

    • Refine Techniques: Ensure consistent and accurate dosing and blood sampling techniques.

    • Formulation Homogeneity: Thoroughly mix and ensure the stability of your formulation before administration.

    • Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.

Frequently Asked Questions (FAQs)

1. What is bioavailability and why is it important for this compound?

Bioavailability refers to the fraction of an administered dose of a drug that reaches the systemic circulation in an unchanged form. For an orally administered drug like this compound, it is a critical parameter that determines its therapeutic efficacy. Low oral bioavailability means that only a small portion of the ingested dose is available to exert its pharmacological effects, which can lead to suboptimal therapeutic outcomes.

2. What are the main barriers to the oral bioavailability of alkaloid N-oxides like this compound?

The primary barriers include:

  • Poor Aqueous Solubility: Many alkaloids are poorly soluble in water, which limits their dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Low Membrane Permeability: The ability to pass through the lipid membranes of the intestinal epithelial cells can be limited.

  • P-glycoprotein (P-gp) Efflux: this compound may be recognized by efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen after absorption.[3][9]

  • First-Pass Metabolism: The compound can be extensively metabolized by enzymes in the intestinal wall and the liver (e.g., Cytochrome P450s) before it reaches systemic circulation.[4]

3. What are some promising formulation strategies to enhance the bioavailability of this compound?

Several advanced formulation strategies can be employed:

  • Lipid-Based Drug Delivery Systems (LBDDS): These include microemulsions and self-emulsifying drug delivery systems (SEDDS), which can improve solubility, protect the drug from degradation, and enhance absorption via lymphatic transport.[1][2]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to a higher dissolution rate and improved absorption.[10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher dissolution rate compared to the crystalline form.[2][10]

4. How do I choose between an in vitro Caco-2 assay and an in vivo animal study for bioavailability assessment?

In vitro and in vivo models provide complementary information and are often used in a tiered approach:

  • In vitro Caco-2 Assay: This is a valuable tool for early-stage screening.[11] It provides information on a compound's intestinal permeability and can identify if it is a substrate for efflux transporters like P-gp.[12] It is a relatively high-throughput and cost-effective method.

  • In vivo Animal Studies: These are considered the gold standard for determining the overall bioavailability of a compound as they account for all the complex physiological processes involved (dissolution, absorption, metabolism, and distribution).[8] They are typically conducted on promising candidates identified from in vitro screening.

Data Presentation

Table 1: Physicochemical Properties of Isocorydine and its N-oxide

PropertyIsocorydineThis compound
Molecular Formula C₂₀H₂₃NO₄C₂₀H₂₃NO₅
Molecular Weight 341.40 g/mol [6]357.4 g/mol [13]
LogP (calculated) -2.5[13]
Aqueous Solubility Poorly soluble in waterData not available (expected to be low)

Table 2: Comparative Pharmacokinetic Parameters (Illustrative Data)

Note: Specific pharmacokinetic data for this compound is not currently available in the public domain. The following data for a derivative, 8-acetamino-isocorydine, is provided for illustrative purposes. These values are likely to differ for this compound.

Parameter8-acetamino-isocorydine (in rats)[7]Expected Range for Poor Bioavailability
Route of Administration Oral & IntravenousOral
Absolute Bioavailability (F) 76.5%< 30%
Tmax (Oral) ~0.5 hVariable
t1/2 (Oral) 2.0 hVariable
Cmax (Oral, 100 mg/kg) ~1.5 µg/mLLow relative to effective concentration
AUC (Oral, 100 mg/kg) ~4.0 µg·h/mLLow relative to intravenous AUC

Experimental Protocols

1. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive diffusion across a lipid membrane.

  • Materials:

    • 96-well filter plate (e.g., hydrophobic PVDF membrane)

    • 96-well acceptor plate

    • Lecithin in dodecane solution (e.g., 4%)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound stock solution in DMSO

    • Plate reader for UV-Vis absorbance measurement

  • Procedure:

    • Prepare the acceptor plate by adding 300 µL of PBS to each well.

    • Carefully coat the membrane of each well in the filter (donor) plate with 5 µL of the lecithin in dodecane solution. Allow the solvent to evaporate.

    • Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 500 µM). The final DMSO concentration should be low (e.g., <1%).

    • Add 200 µL of the donor solution to each well of the coated filter plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 16-18 hours).

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a plate reader at the compound's λmax.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

2. Protocol: Caco-2 Cell Permeability Assay

This assay assesses both passive and active transport across a monolayer of human intestinal cells.

  • Materials:

    • Caco-2 cells (passage 35-45)

    • Cell culture medium (e.g., MEM with 10% FBS, NEAA, penicillin/streptomycin)

    • Transwell inserts (e.g., 12-well format)

    • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

    • This compound dosing solution in HBSS

    • Lucifer yellow (for monolayer integrity check)

    • LC-MS/MS for sample analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts at a density of approximately 8 x 10⁴ cells/cm².

    • Culture the cells for 19-21 days, changing the medium every other day, to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

    • Wash the cell monolayers with pre-warmed HBSS.

    • For Apical to Basolateral (A→B) Permeability: Add the this compound dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • For Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the donor chamber.

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

    • Calculate the Papp value for both directions and determine the efflux ratio.

3. Protocol: In Vivo Bioavailability Study in Rats (General Outline)

This study determines the pharmacokinetic profile after oral and intravenous administration.

  • Materials:

    • Sprague Dawley rats (male, 7 weeks old)

    • This compound formulation for oral administration (e.g., in a solution or suspension)

    • This compound solution for intravenous (IV) injection (e.g., in saline/DMSO)

    • Gavage needles, syringes

    • Blood collection tubes (e.g., with anticoagulant)

    • Centrifuge, analytical balance

    • LC-MS/MS for plasma sample analysis

  • Procedure:

    • Acclimate rats and fast them overnight before dosing, with free access to water.

    • Divide rats into two groups: oral and IV administration.

    • Oral Group: Administer a single dose of the this compound formulation by oral gavage (e.g., 30 mg/kg).

    • IV Group: Administer a single bolus injection of the this compound solution via the tail vein (e.g., 5 mg/kg).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) from the tail vein or another appropriate site.

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Plot the plasma concentration-time curves for both routes of administration.

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

Mandatory Visualizations

Signaling Pathways

G cluster_nucleus Nucleus PMA Inflammatory Stimuli (e.g., PMA) PKC Protein Kinase Cα (PKCα) PMA->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus PXR_inactive Inactive PXR PXR_active Active PXR PXR_inactive->PXR_active Translocates to Nucleus MDR1 MDR1 Gene (codes for P-gp) NFkB_active->MDR1 Binds to Promoter PXR_active->MDR1 Binds to Promoter Pgp_mRNA P-gp mRNA MDR1->Pgp_mRNA Transcription

G cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Inducer CYP3A4 Inducer (e.g., Rifampicin) PXR_inactive Inactive PXR Inducer->PXR_inactive Binds to PXR_Receptor PXR PXR_active Active PXR-Inducer Complex PXR_inactive->PXR_active Conformational Change & Translocation RXR RXR PXR_active->RXR Dimerizes with Heterodimer PXR-RXR Heterodimer PXR_active->Heterodimer RXR->Heterodimer CYP3A4_gene CYP3A4 Gene Heterodimer->CYP3A4_gene Binds to Promoter (Induces Transcription) CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_protein Translation

Experimental Workflows

G Start Start: This compound Bioavailability Issue Solubility Assess Aqueous Solubility Start->Solubility LowSol Low Solubility Solubility->LowSol No GoodSol Acceptable Solubility Solubility->GoodSol Yes Formulate Apply Formulation Strategy (e.g., pH, co-solvents, SEDDS) LowSol->Formulate Permeability Assess Caco-2 Permeability (Bi-directional) GoodSol->Permeability Formulate->Solubility LowPerm Low Permeability Permeability->LowPerm No PgpEfflux P-gp Efflux Suspected (Efflux Ratio > 2) Permeability->PgpEfflux Efflux GoodPerm Good Permeability Permeability->GoodPerm Yes FormulatePerm Formulate with Permeation Enhancer / P-gp Inhibitor LowPerm->FormulatePerm PgpEfflux->FormulatePerm Metabolism Assess In Vitro Metabolism (Liver Microsomes) GoodPerm->Metabolism HighMet High Metabolism Metabolism->HighMet High LowMet Low Metabolism Metabolism->LowMet Low FormulateMet Formulate with CYP Inhibitor or Prodrug Approach HighMet->FormulateMet InVivo Proceed to In Vivo PK Study LowMet->InVivo FormulatePerm->Permeability FormulateMet->Metabolism

References

Validation & Comparative

A Comparative Analysis of Isocorydine N-oxide and Standard Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Isocorydine N-oxide with established acetylcholinesterase (AChE) inhibitors, namely Donepezil, Galantamine, and Rivastigmine. The information is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease.

Quantitative Efficacy Comparison

The following table summarizes the reported 50% inhibitory concentration (IC50) values for Donepezil, Galantamine, and Rivastigmine against acetylcholinesterase. A lower IC50 value indicates a higher potency of the inhibitor.

InhibitorIC50 Value (AChE)Source(s)
This compound Data not available-
Donepezil 6.7 nM - 11.6 nM[2]
Galantamine 0.35 µM - 0.85 µM[2]
Rivastigmine 4.3 nM - 5.5 µM[2]

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method. This spectrophotometric assay is a reliable and widely accepted protocol for screening and characterizing AChE inhibitors.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test inhibitor solutions (e.g., this compound, Donepezil) at various concentrations

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in the phosphate buffer. The concentrations may need to be optimized depending on the specific enzyme source and activity.

  • Assay Setup: In a 96-well microplate, add the following to each well in the specified order:

    • 140 µL of phosphate buffer (pH 8.0)[3].

    • 10 µL of the test inhibitor solution at different concentrations[3]. For the control, add 10 µL of buffer.

    • 10 µL of AChE solution[3].

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme[3].

  • Addition of DTNB: Add 10 µL of DTNB solution to each well[3].

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well[3].

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings over a period of time (e.g., every 60 seconds for 10-15 minutes) or a single endpoint reading after a specific incubation time[4].

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition Pathway

The primary mechanism of action for this compound and the comparator drugs is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis by ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds Inhibitor AChE Inhibitor (e.g., this compound) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates Ellmans_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) start->prepare_reagents plate_setup Plate Setup in 96-well Plate: Buffer + Inhibitor + AChE prepare_reagents->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 25°C) plate_setup->pre_incubation add_dtnb Add DTNB Solution pre_incubation->add_dtnb start_reaction Initiate Reaction with ATCI Substrate add_dtnb->start_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic or Endpoint) start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

References

Isocorydine vs. Isocorydine N-oxide: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Isocorydine and its derivative, Isocorydine N-oxide. While extensive research has elucidated the therapeutic potential of Isocorydine in inflammation and oncology, data on this compound remains comparatively limited, with current investigations primarily focused on its role in neuroprotection. This document summarizes the existing experimental data to facilitate further research and drug development efforts.

Data Presentation: A Comparative Summary

The following tables provide a structured comparison of the known biological activities of Isocorydine and this compound based on available scientific literature.

Table 1: Comparative Biological Activities

Biological ActivityIsocorydineThis compound
Anti-inflammatory Well-documentedLimited to no data available
Anti-cancer Extensively studied against various cancer cell linesLimited to no data available
Neuroprotective Some evidencePrimary area of investigation
Vasodilatory Demonstrated activityData not available
Acetylcholinesterase (AChE) Inhibition Not a primary activityIdentified as an AChE inhibitor[1]

Table 2: In Vitro Anti-inflammatory Activity of Isocorydine

AssayCell LineKey FindingsReference
LPS-induced inflammationMouse peritoneal macrophagesInhibited TNF-α and IL-6 release.[2][2]
LPS-induced inflammationBone marrow-derived macrophages (BMDMs)Ameliorates IL-6 expression; Attenuates phosphorylation of p65 and JNK.[3][3]

Table 3: In Vitro Anti-cancer Activity of Isocorydine

Cancer TypeCell LineIC50 ValueReference
Hepatocellular CarcinomaHepG2-[4]
Lung CancerA549-[4]
Gastric CancerSGC7901-[4]
Oral Squamous CarcinomaCal-27-[5][6]

Note: Specific IC50 values for Isocorydine were not consistently provided in the search results, though its activity is well-established. Studies on its derivatives often show improved IC50 values.

Table 4: Neuroprotective Activity of this compound

ActivityKey FindingsReference
Acetylcholinesterase (AChE) InhibitionIdentified as an AChE inhibitor, suggesting potential for Alzheimer's disease treatment.[1][1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and further investigation.

Anti-inflammatory Activity of Isocorydine in LPS-stimulated Macrophages:

  • Cell Culture: Mouse peritoneal macrophages or bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of Isocorydine for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).

  • Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression levels and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways (e.g., p65, IκBα, JNK, ERK, p38) via Western blotting.

Anticancer Activity of Isocorydine (MTT Assay):

  • Cell Culture: Human cancer cell lines (e.g., HepG2, A549, SGC7901) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of Isocorydine or its derivatives for a specific duration (e.g., 48 hours).

  • MTT Assay: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated to determine the cytotoxic effect of the compound.

Signaling Pathways and Experimental Workflows

Isocorydine's Anti-inflammatory Signaling Pathway

Isocorydine_Anti_inflammatory_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Isocorydine Isocorydine Isocorydine->IKK Inhibits Isocorydine->NFkB Inhibits Translocation

Caption: Isocorydine inhibits the NF-κB signaling pathway to reduce inflammation.

General Workflow for In Vitro Anticancer Drug Screening

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Isocorydine / N-oxide cell_culture->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the in vitro anticancer activity.

Conclusion

Current research provides a strong foundation for the anti-inflammatory and anti-cancer properties of Isocorydine, with well-defined mechanisms of action. In contrast, this compound is an emerging compound of interest primarily for its neuroprotective potential as an acetylcholinesterase inhibitor. A significant knowledge gap exists regarding the anti-inflammatory and anti-cancer activities of this compound, precluding a direct and comprehensive comparison with its parent compound in these areas. Future studies should focus on a head-to-head comparison of these two molecules across a range of biological assays to fully elucidate their structure-activity relationships and therapeutic potential. This will be critical for guiding the selection and development of the most promising candidates for clinical applications.

References

Cross-validation of Isocorydine's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Anticancer Activity

The inhibitory effects of Isocorydine and its derivatives on the proliferation of various cancer cell lines have been quantified, primarily through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Isocorydine and Its Derivatives in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Exposure TimeReference
Isocorydine (ICD)Cal-27Oral Squamous Carcinoma61024h[1][3]
Isocorydine derivative 8HepG2Liver Cancer56.1848h[2]
Isocorydine derivative 8A549Lung Cancer7.5348h[2]
Isocorydine derivative 8SGC7901Gastric Cancer14.8048h[2]
Isocorydine derivative 10HepG2Liver Cancer20.4248h[2]
Isocorydine derivative 10A549Lung Cancer8.5948h[2]
Isocorydine derivative 10SGC7901Gastric Cancer14.0348h[2]
Isocorydine derivative 6HepG2Liver Cancer78.1048h[2][4]
Isocorydine derivative 6A549Lung Cancer63.7048h[2][4]
Isocorydine derivative 6SGC7901Gastric Cancer67.9148h[2][4]
Isocorydine derivative 2HepG2Liver Cancer186.9748h[4]
Isocorydine derivative 2A549Lung Cancer197.7348h[4]
Isocorydine derivative 2SGC7901Gastric Cancer212.4648h[4]
Isocorydine derivative COM33 (24)HepG2Liver Cancer7.51Not Specified[5]
Isocorydine derivative COM33 (24)HeLaCervical Cancer6.32Not Specified[5]

Mechanisms of Anticancer Action

Isocorydine and its derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

Table 2: Effects of Isocorydine on Apoptosis and Cell Cycle in Cancer Cells

Cell LineCancer TypeEffectObservationReference
Cal-27Oral Squamous CarcinomaInduction of Apoptosis10.57% apoptosis rate after 24h treatment.[1][3]
Cal-27Oral Squamous CarcinomaCell Cycle ArrestIncrease in G0/G1 phase cells (from 65.13% to 78.4%) and decrease in S phase cells (from 25.57% to 16.53%).[1]
Huh7, SMMC-7721, PLC/PRF/5Hepatocellular CarcinomaCell Cycle ArrestInduction of G2/M phase arrest.[6][7][6][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on Isocorydine's anticancer effects.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, SGC7901) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Isocorydine derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 values are then calculated from the dose-response curves.[2]

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells (e.g., Huh7) are treated with different concentrations of Isocorydine for a designated time (e.g., 18 hours).[7]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in different phases of the cell cycle (G0/G1, S, G2/M) are determined.[7]

Apoptosis Assay (Flow Cytometry)

  • Cell Treatment: Cancer cells are treated with Isocorydine for a specific duration.

  • Cell Harvesting and Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Molecular Mechanisms

Isocorydine has been shown to modulate several signaling pathways to exert its anticancer effects.

In hepatocellular carcinoma (HCC) cells, Isocorydine induces G2/M phase cell cycle arrest by increasing the expression of cyclin B1 and phosphorylated CDK1.[6][7] This is achieved by decreasing the expression and inhibiting the activation of Cdc25C.[6] Furthermore, Isocorydine treatment leads to increased phosphorylation of Chk1 and Chk2, with Chk1 playing a crucial role in mediating the G2/M arrest.[6]

In oral squamous cell carcinoma, Isocorydine disrupts energy metabolism by decreasing the activity of mitochondrial respiratory chain complex enzymes, leading to increased ROS production, decreased mitochondrial membrane potential, and reduced ATP content, ultimately inducing apoptosis.[1][3]

G2_M_Arrest_Pathway Isocorydine Isocorydine Chk1_Chk2 p-Chk1 / p-Chk2 Isocorydine->Chk1_Chk2 Cdc25C Cdc25C (inactive) Chk1_Chk2->Cdc25C inhibits CyclinB1_CDK1 Cyclin B1 / p-CDK1 Cdc25C->CyclinB1_CDK1 fails to activate G2_M_Arrest G2/M Arrest CyclinB1_CDK1->G2_M_Arrest

Caption: Isocorydine-induced G2/M cell cycle arrest pathway in HCC.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Analysis Cell_Culture Cancer Cell Culture (e.g., HepG2, A549, Cal-27) ICD_Treatment Isocorydine Treatment (Varying Concentrations & Durations) Cell_Culture->ICD_Treatment MTT_Assay MTT Assay (Cell Viability, IC50) ICD_Treatment->MTT_Assay Flow_Cytometry_Cycle Flow Cytometry (Cell Cycle Analysis) ICD_Treatment->Flow_Cytometry_Cycle Flow_Cytometry_Apoptosis Flow Cytometry (Apoptosis Assay) ICD_Treatment->Flow_Cytometry_Apoptosis

References

Unveiling the Potential of Isocorydine N-oxide in Neurodegenerative Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Isocorydine N-oxide's potential mechanism of action in neurodegenerative models. Due to a lack of direct experimental data on this compound, this guide draws upon the known neuroprotective properties of its parent compound, Isocorydine, and related isoquinoline alkaloids. This comparison is therefore presented as a hypothetical validation framework against established and alternative neuroprotective agents.

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant therapeutic challenge. This guide explores the potential of this compound, a derivative of the isoquinoline alkaloid Isocorydine, as a neuroprotective agent. While direct evidence is pending, the known anti-inflammatory and neuroprotective effects of Isocorydine and similar compounds suggest a plausible mechanism of action involving the inhibition of nitric oxide synthase (NOS). This guide compares this hypothesized mechanism and potential efficacy with established Alzheimer's disease medications—Donepezil, Memantine, and Galantamine—and other natural compounds with demonstrated neuroprotective properties, including Icariin, Berberine, and Tetrandrine.

Comparative Analysis of Neuroprotective Compounds

The following table summarizes the key characteristics, mechanisms of action, and available efficacy data for this compound (hypothesized) and a range of comparator compounds.

CompoundClassPrimary Mechanism of Action (MoA)Key Efficacy Data (in relevant models)
This compound (Hypothesized) Isoquinoline AlkaloidInhibition of inducible Nitric Oxide Synthase (iNOS), leading to reduced neuroinflammation and oxidative stress.No direct data available. Based on Isocorydine, potential for anti-inflammatory effects by inhibiting NF-κB signaling.[1]
Donepezil Acetylcholinesterase InhibitorReversible inhibition of acetylcholinesterase, increasing acetylcholine levels in the brain to improve cognitive function.[2][[“]][4][5]Clinically proven to provide symptomatic relief in mild to moderate Alzheimer's disease.[6]
Memantine NMDA Receptor AntagonistNon-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against excitotoxicity.[7][8]Used for moderate to severe Alzheimer's disease, can be used alone or with acetylcholinesterase inhibitors.[7]
Galantamine Acetylcholinesterase Inhibitor & Allosteric ModulatorInhibits acetylcholinesterase and positively modulates nicotinic acetylcholine receptors, enhancing cholinergic neurotransmission.[9][10][11]Effective in treating mild to moderate Alzheimer's disease.[11]
Icariin FlavonoidMultiple mechanisms including reducing Aβ deposition, anti-inflammatory, anti-oxidant, and autophagy regulation.[2][9]Shown to improve cognitive function in rodent models of Alzheimer's disease by reducing Aβ plaques and neuroinflammation.[2][9][11]
Berberine Isoquinoline AlkaloidMulti-target effects including inhibition of Aβ and tau pathology, anti-inflammatory, antioxidant, and regulation of autophagy.[[“]][6][5][7][12]Preclinical studies show improved learning and memory, and reduced Aβ accumulation in animal models of Alzheimer's disease.[6]
Tetrandrine Bisbenzylisoquinoline AlkaloidAnti-inflammatory and anti-apoptotic effects, potentially through regulation of the IRE1α/JNK/CHOP and NF-κB signaling pathways.[4][13]Demonstrated neuroprotective effects in models of traumatic brain injury and subarachnoid hemorrhage by reducing inflammation and neuronal apoptosis.[4][10][13][14]

Experimental Protocols for Validating Neuroprotective Mechanisms

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments would be essential.

In Vitro Assays
  • Nitric Oxide Synthase (NOS) Inhibition Assay:

    • Objective: To determine the direct inhibitory effect of this compound on the activity of different NOS isoforms (nNOS, eNOS, iNOS).

    • Methodology: Recombinant human NOS isoforms are incubated with L-arginine (the substrate) and necessary cofactors in the presence of varying concentrations of this compound. The production of nitric oxide is measured using the Griess reagent or a fluorescent probe. The IC50 value is then calculated to determine the inhibitory potency.

  • Cell Viability and Neuroprotection Assay in a Neuroblastoma Cell Line (e.g., SH-SY5Y):

    • Objective: To assess the protective effect of this compound against a neurotoxic insult.

    • Methodology: SH-SY5Y cells are pre-treated with different concentrations of this compound for 24 hours, followed by exposure to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides. Cell viability is measured using an MTT or LDH assay.

  • Western Blot Analysis for Inflammatory and Apoptotic Markers:

    • Objective: To investigate the effect of this compound on key signaling pathways involved in neuroinflammation and apoptosis.

    • Methodology: Protein lysates from treated and untreated neuronal cells are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against proteins such as iNOS, COX-2, NF-κB, cleaved caspase-3, Bax, and Bcl-2, followed by a secondary antibody and chemiluminescent detection.

In Vivo Models
  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice:

    • Objective: To evaluate the anti-inflammatory effects of this compound in a living organism.

    • Methodology: Mice are administered this compound for a set period before a single intraperitoneal injection of LPS. After 24 hours, brain tissues are collected to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress.

  • Animal Model of Alzheimer's Disease (e.g., 5XFAD transgenic mice):

    • Objective: To assess the long-term therapeutic potential of this compound on cognitive function and AD pathology.

    • Methodology: 5XFAD mice are treated with this compound or a vehicle for several months. Cognitive function is assessed using behavioral tests like the Morris water maze. At the end of the treatment period, brain tissue is analyzed for amyloid plaque deposition (immunohistochemistry) and levels of Aβ peptides (ELISA).

Visualizing the Mechanisms and Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Stimulus LPS / Aβ TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Upregulation NFkB->iNOS Inflammation Neuroinflammation NFkB->Inflammation NO ↑ Nitric Oxide (NO) iNOS->NO OxidativeStress Oxidative Stress NO->OxidativeStress Neuron Neuronal Damage Inflammation->Neuron OxidativeStress->Neuron ICN_O This compound ICN_O->iNOS Inhibition

Caption: Hypothesized mechanism of this compound in neuroinflammation.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation NOS_Assay NOS Inhibition Assay (IC50 Determination) Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Neurotoxin Neurotoxin Challenge (Aβ, 6-OHDA) Cell_Culture->Neurotoxin Western_Blot Western Blot (iNOS, NF-κB, Caspase-3) Cell_Culture->Western_Blot Viability Cell Viability Assay (MTT / LDH) Neurotoxin->Viability LPS_Model LPS-induced Neuroinflammation (Mouse Model) Biochemistry ELISA / Western Blot (Cytokines, Aβ levels) LPS_Model->Biochemistry AD_Model AD Transgenic Mouse Model (e.g., 5XFAD) Behavior Behavioral Testing (Morris Water Maze) AD_Model->Behavior AD_Model->Biochemistry Histology Immunohistochemistry (Aβ plaques) Behavior->Histology

Caption: Experimental workflow for validating neuroprotective effects.

cluster_MoA Mechanism of Action cluster_Alternatives Alternative Mechanisms Isocorydine_N_Oxide This compound (Hypothesized) iNOS_Inhibition iNOS Inhibition Isocorydine_N_Oxide->iNOS_Inhibition Primary Target AChE_Inhibition AChE Inhibition (Donepezil, Galantamine) NMDA_Antagonism NMDA Antagonism (Memantine) Multi_Target Multi-Target (Icariin, Berberine) Anti_Inflammatory Anti-inflammatory iNOS_Inhibition->Anti_Inflammatory Antioxidant Antioxidant iNOS_Inhibition->Antioxidant

Caption: Logical relationship of this compound's proposed mechanism.

Conclusion

While direct experimental validation is crucial, the existing evidence from related isoquinoline alkaloids provides a strong rationale for investigating this compound as a potential therapeutic agent for neurodegenerative diseases. Its hypothesized mechanism of inhibiting nitric oxide synthase offers a distinct and targeted approach to mitigating neuroinflammation and oxidative stress, key pathological features of these devastating disorders. The experimental framework outlined in this guide provides a clear path forward for the rigorous scientific evaluation of this compound, with the ultimate goal of developing novel and effective treatments for patients.

References

Benchmarking Isocorydine N-oxide's Potency Against Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potency of Isocorydine N-oxide against established natural product and synthetic acetylcholinesterase (AChE) inhibitors. The data presented is intended to offer an objective performance benchmark for researchers engaged in the discovery and development of novel therapeutics targeting acetylcholinesterase, a key enzyme implicated in neurodegenerative diseases such as Alzheimer's disease.[1]

Comparative Inhibitory Potency

The inhibitory efficacy of a compound against acetylcholinesterase is commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.

The table below summarizes the reported IC50 values for this compound and a selection of well-characterized AChE inhibitors, including the natural products Galantamine and Huperzine A, and the synthetic drug Donepezil.

CompoundTypeAcetylcholinesterase (AChE) IC50Source Organism/Origin
This compound Natural ProductTo be determinedOcotea percoriacea
GalantamineNatural Product~ 0.35 - 0.85 µMGalanthus species
Huperzine ANatural Product~ 82 nMHuperzia serrata
DonepezilSynthetic~ 6.7 - 11.6 nMSynthetic

Note: The specific IC50 value for this compound's inhibition of acetylcholinesterase is yet to be definitively reported in publicly available literature. The compound has been identified as an AChE inhibitor, and further research is required to quantify its precise potency.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most widely accepted method for this purpose is the spectrophotometric method developed by Ellman et al.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a rapid and sensitive method to measure the activity of acetylcholinesterase. The principle involves the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or other suitable source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound or other inhibitors)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO, followed by dilution in buffer).

  • Assay in 96-well Plate:

    • To each well, add:

      • Phosphate buffer

      • Test compound solution at various concentrations

      • AChE solution

    • Incubate the mixture at a controlled temperature (e.g., 25-37 °C) for a defined period (e.g., 15 minutes).

    • Add DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the acetylcholinesterase inhibition pathway and the experimental workflow.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound (or other inhibitor) Inhibitor->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

Ellman_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Inhibitor) Start->Reagent_Prep Plate_Setup Add Buffer, Inhibitor, and AChE to 96-well plate Reagent_Prep->Plate_Setup Incubation1 Incubate Plate_Setup->Incubation1 Add_DTNB Add DTNB Incubation1->Add_DTNB Add_ATCI Initiate reaction with ATCI Add_DTNB->Add_ATCI Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_ATCI->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Unveiling the Pharmacological Profile of Isocorydine N-oxide: An In Vitro to In Vivo Correlation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Isocorydine N-oxide (ICO), an aporphine alkaloid, has emerged as a compound of interest in pharmacological research. Understanding the translation of its effects from laboratory cell cultures to living organisms is paramount for its potential development as a therapeutic agent. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, juxtaposed with its parent compound, isocorydine, and other relevant N-oxide derivatives. This analysis aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental context to inform future studies.

At a Glance: Comparative Pharmacological Activity

To facilitate a clear comparison, the following table summarizes the key quantitative data on the pharmacological activities of this compound, isocorydine, and its derivatives.

CompoundPharmacological EffectAssayCell Line/ModelIC50/EC50/InhibitionSource
This compound AntiprotozoalIn vitro antileishmanial assayLeishmania infantum-Not Specified
CytotoxicityIn vitro cytotoxicity assay--Not Specified
Isocorydine Anti-inflammatoryIn vitro LPS-stimulated macrophagesMouse Peritoneal MacrophagesInhibition of TNF-α and IL-6 release[1]
Anti-inflammatoryIn vivo LPS-challenged mouse modelBALB/c miceDecreased TNF-α, IL-6, and IL-1β levels in blood, lung, and spleen[1]
AnticancerIn vitro MTT assayCal-27 (Oral Squamous Carcinoma)IC50: 0.61 mM (after 24h)[2][3]
8-Amino-isocorydine AnticancerIn vitro MTT assayA549 (Lung), SGC7901 (Gastric), HepG2 (Liver)IC50: 7.53 µM (A549), 14.80 µM (SGC7901), 56.18 µM (HepG2)[4][5]
Isocorydione AnticancerIn vivo tumor growth inhibitionMurine sarcoma S180-bearing miceInhibition of tumor growth[4][5]
8-Acetamino-isocorydine AnticancerIn vivo tumor growth inhibitionMurine hepatoma H22-induced tumorsGood inhibitory effect[4][5]
Compound COM33 (Isocorydine derivative) AnticancerIn vitro MTT assayHepG2 (Liver), HeLa (Cervical)IC50: 7.51 µM (HepG2), 6.32 µM (HeLa)[6]
In vivo tumor growth inhibition-Tumor inhibition rate of 73.8% (100 mg/kg)[6]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Gene Transcription Nucleus->Gene_Expression initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Isocorydine Isocorydine Isocorydine->IKK inhibits

Caption: Anti-inflammatory signaling pathway of Isocorydine.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Cell Culture (e.g., Macrophages, Cancer Cells) treatment Treatment with This compound / Isocorydine invitro_start->treatment assays Pharmacological Assays (e.g., MTT, ELISA) treatment->assays data_analysis_vitro Data Analysis (IC50, Cytokine Levels) assays->data_analysis_vitro data_analysis_vivo Data Analysis (Tumor Inhibition %, Cytokine Levels) data_analysis_vitro->data_analysis_vivo Correlation Analysis invivo_start Animal Model (e.g., LPS-induced inflammation, Tumor Xenograft) treatment_vivo Administration of This compound / Isocorydine invivo_start->treatment_vivo observation Observation & Sample Collection (e.g., Tumor size, Blood, Tissues) treatment_vivo->observation observation->data_analysis_vivo

Caption: General experimental workflow for in vitro to in vivo correlation.

Detailed Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Anti-inflammatory Assay (Isocorydine)[1]
  • Cell Line: Mouse peritoneal macrophages.

  • Stimulant: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with various concentrations of isocorydine.

  • Assay: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant were measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Endpoint: Inhibition of LPS-induced TNF-α and IL-6 release.

In Vivo Anti-inflammatory Model (Isocorydine)[1]
  • Animal Model: BALB/c mice.

  • Induction of Inflammation: Mice were challenged with an injection of Lipopolysaccharide (LPS).

  • Treatment: Isocorydine was administered to the mice.

  • Sample Collection: Blood, lung, and spleen tissues were collected at specified time points.

  • Analysis: The levels of TNF-α, IL-6, and Interleukin-1 beta (IL-1β) in the collected samples were quantified using ELISA.

  • Endpoint: Reduction in systemic and tissue-specific pro-inflammatory cytokine levels.

In Vitro Anticancer Assay (MTT Assay)[2][3][4][5][6]
  • Cell Lines: A549 (human lung carcinoma), SGC7901 (human gastric adenocarcinoma), HepG2 (human liver carcinoma), HeLa (human cervical cancer), Cal-27 (human oral squamous carcinoma).

  • Method: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds (Isocorydine, 8-Amino-isocorydine, etc.) for a specified duration (e.g., 24 or 48 hours).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.

  • Measurement: The absorbance of the formed formazan crystals (dissolved in a suitable solvent like DMSO) was measured using a microplate reader.

  • Endpoint: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic potency of the compounds.

In Vivo Anticancer Model (Tumor Xenograft)[4][5][6]
  • Animal Model: Murine models, such as mice bearing sarcoma S180 or hepatoma H22 tumors.

  • Tumor Induction: Cancer cells were implanted subcutaneously into the mice.

  • Treatment: Once tumors reached a palpable size, mice were treated with the test compounds (e.g., Isocorydione, 8-Acetamino-isocorydine, COM33) via a specified route of administration (e.g., oral, intraperitoneal).

  • Measurement: Tumor volume and body weight were monitored regularly throughout the study.

  • Endpoint: At the end of the experiment, tumors were excised and weighed. The tumor inhibition rate was calculated to assess the in vivo efficacy of the treatment.

Discussion and Future Directions

The available data suggests that isocorydine possesses significant anti-inflammatory and anticancer properties, with demonstrated efficacy in both in vitro and in vivo models. For its N-oxide derivative, this compound, the current body of evidence is primarily limited to in vitro studies showcasing its antiprotozoal and cytotoxic potential.

A direct correlation between the in vitro and in vivo effects of this compound is yet to be established. The N-oxidation can alter a molecule's physicochemical properties, such as polarity and membrane permeability, which in turn can significantly impact its pharmacokinetics and ultimately its in vivo efficacy and toxicity profile. Therefore, while the data on isocorydine provides a valuable foundation, dedicated in vivo studies on this compound are crucial to ascertain its therapeutic potential.

Future research should focus on:

  • Conducting in vivo studies to evaluate the anti-inflammatory and anticancer activities of this compound in relevant animal models.

  • Determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound to understand its bioavailability and disposition in the body.

  • Performing comprehensive toxicity studies to establish a safety profile for this compound.

  • Investigating the underlying mechanisms of action of this compound at the molecular level.

By systematically addressing these knowledge gaps, the scientific community can build a robust understanding of the pharmacological effects of this compound and pave the way for its potential translation into clinical applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring operational safety and regulatory compliance is paramount when handling chemical compounds. This document provides essential, step-by-step guidance for the proper disposal of Isocorydine N-oxide, a member of the aporphine alkaloid family.

I. Hazard Assessment and Waste Identification

Before initiating any disposal protocol, a thorough hazard assessment is crucial. This compound is an alkaloid, a class of naturally occurring organic compounds that often exhibit physiological activity. As an N-oxide, it may have different reactivity and toxicity profiles compared to its parent compound, isocorydine.

Key Considerations:

  • Toxicity: The specific toxicity of this compound is not well-documented in publicly available sources. Therefore, it should be handled as a potentially toxic substance.

  • Reactivity: Avoid mixing this compound waste with other reactive chemicals, especially strong acids or bases, unless a specific neutralization protocol is being followed.

  • Regulatory Status: Determine if this compound is classified as a hazardous waste by the Environmental Protection Agency (EPA) or other relevant regulatory bodies in your jurisdiction. This will dictate the specific disposal pathway.

II. Standard Disposal Protocol for this compound

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and treated in an environmentally responsible and compliant manner.

Step-by-Step Collection and Storage for Disposal:

  • Container Selection:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The original manufacturer's container, if in good condition, is an excellent choice for waste accumulation.

  • Waste Segregation:

    • Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other solid materials in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatible.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste stream.

III. Quantitative Data Summary

For general laboratory chemical waste, the following quantitative limits and parameters are often applied. These should be confirmed with your institution's EHS department and local regulations.

ParameterGuidelineCitation
pH for Aqueous Waste Between 5.5 and 10.5 for drain disposal (if permitted)[1]
Maximum Accumulation Volume (SAA) 55 gallons of hazardous waste
Maximum Accumulation of Acutely Hazardous Waste (SAA) 1 quart
Container Fill Level Do not exceed 90% of the container's capacity[2]

IV. Experimental Protocols: Decontamination of Labware

For reusable labware contaminated with this compound, a triple-rinse procedure is recommended.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or methanol) that is known to dissolve this compound. Collect this rinsate as hazardous waste.

  • Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.

  • Final Rinse: Perform a final rinse with the solvent.

  • Aqueous Wash: After the solvent rinses, wash the glassware with soap and water.

V. This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess solid_waste Solid Waste (Pure compound, contaminated items) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess->liquid_waste Liquid containerize_solid Place in a labeled, sealed solid hazardous waste container solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed liquid hazardous waste container liquid_waste->containerize_liquid store Store in designated Satellite Accumulation Area (SAA) with secondary containment containerize_solid->store containerize_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup store->contact_ehs end End: Proper Disposal by Licensed Vendor contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal. Your EHS department is the primary resource for ensuring compliance and safety.

References

Personal protective equipment for handling Isocorydine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Isocorydine N-oxide. This is based on the potential hazards associated with similar N-oxide compounds, which can include skin and eye irritation, and potential toxicity if inhaled or ingested.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes of solutions containing this compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatTo prevent direct skin contact with the compound.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeRecommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.

Handling and Storage Procedures

Safe handling and storage are critical to minimize exposure and maintain the integrity of this compound.

Handling:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to ensure adequate ventilation and to contain any dust or aerosols.[1]

  • General Practices: Avoid direct contact with the skin and eyes.[2] Do not breathe in the dust or vapor.[1] An eyewash station and safety shower should be readily accessible in the work area.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or smoking, and at the end of the workday.

Storage:

  • Temperature: Store this compound in a cool, dry place, with some suppliers recommending storage at 0-8°C.[1]

  • Container: Keep the container tightly closed to prevent contamination and degradation.[1]

  • Incompatibilities: While specific incompatibilities for this compound are not well-documented, as a general precaution for N-oxides, store it away from strong reducing agents and combustible materials.

Accidental Release and Exposure Measures

In the event of a spill or exposure, follow these procedures immediately.

Scenario Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, carefully scoop up the solid material into a designated waste container. Clean the spill area with a suitable decontaminating agent.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: this compound waste should be considered hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh exp_dissolve Dissolve/Prepare Solution prep_weigh->exp_dissolve exp_conduct Conduct Experiment exp_dissolve->exp_conduct cleanup_decon Decontaminate Glassware & Surfaces exp_conduct->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.